2-Chlorobenzo[d]thiazol-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-benzothiazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQROWYFLXIWEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)SC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311998 | |
| Record name | 2-Chloro-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2591-16-4 | |
| Record name | 2-Chloro-6-benzothiazolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2591-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-6-benzothiazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chlorobenzo[d]thiazol-6-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the core physicochemical and biological properties of 2-Chlorobenzo[d]thiazol-6-ol (CAS No. 2591-16-4). While experimental data for this specific molecule is limited in public literature, this document compiles available information and presents reasoned predictions based on the well-established chemistry of the benzothiazole scaffold. The guide covers fundamental properties, proposed synthetic pathways, analytical methodologies, and potential biological significance, serving as a foundational resource for researchers in medicinal chemistry and drug development.
Core Properties
This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their diverse pharmacological activities. The presence of a chlorine atom at the 2-position and a hydroxyl group at the 6-position is anticipated to significantly influence its chemical reactivity and biological profile.
Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that while some basic identifiers are established, many physical properties are predicted based on computational models due to a lack of published experimental values.
| Property | Value | Source |
| CAS Number | 2591-16-4 | LookChem[1] |
| Molecular Formula | C₇H₄ClNOS | LookChem[1] |
| Molecular Weight | 185.63 g/mol | LookChem[1] |
| Predicted LogP | 2.65530 | LookChem[1] |
| Predicted XLogP3 | 3.2 | LookChem[1] |
| Predicted pKa (Phenolic OH) | ~8-9 | Inferred |
| Predicted Melting Point | Not available | - |
| Predicted Boiling Point | Not available | - |
| Predicted Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | Inferred |
Spectral Data
| Technique | Predicted Spectral Features |
| ¹H NMR | Aromatic protons on the benzene ring would appear as a set of doublets and a doublet of doublets. The phenolic proton would likely be a broad singlet, exchangeable with D₂O. |
| ¹³C NMR | Signals for seven distinct carbon atoms are expected. The carbon bearing the chlorine (C2) would be significantly downfield. Aromatic carbons would appear in the typical range, with the carbon attached to the hydroxyl group showing a characteristic shift. |
| IR Spectroscopy | Characteristic peaks would include a broad O-H stretch for the hydroxyl group (~3200-3600 cm⁻¹), C=N stretching of the thiazole ring (~1600-1650 cm⁻¹), and C-Cl stretching (~600-800 cm⁻¹). Aromatic C-H and C=C stretching vibrations would also be present. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 185, with a characteristic M+2 isotope peak at m/z 187 in an approximate 3:1 ratio, confirming the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO, HCl, and cleavage of the thiazole ring. |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on established benzothiazole chemistry. The most likely pathway involves the conversion of a 2-amino or 2-mercapto precursor.
Proposed Synthetic Pathway from 2-Amino-6-hydroxybenzothiazole
A common method for introducing a chlorine atom at the 2-position of a benzothiazole ring is through a Sandmeyer-type reaction on the corresponding 2-amino derivative.
References
An In-depth Technical Guide to the Discovery and Synthesis of 2-Chlorobenzo[d]thiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of 2-Chlorobenzo[d]thiazol-6-ol, a heterocyclic compound of interest in medicinal chemistry. While a singular "discovery" event is not well-documented, its emergence is rooted in the broader exploration of benzothiazole chemistry. This document details the most established synthetic pathways, including detailed experimental protocols and tabulated quantitative data. Furthermore, logical diagrams of the synthetic workflows are provided to facilitate a clear understanding of the chemical transformations.
Introduction: The Emergence of a Scaffold
The discovery of this compound is intrinsically linked to the rich history of benzothiazole chemistry, which began in the late 19th century. Early work by pioneers like A.W. Hofmann on 2-substituted benzothiazoles laid the foundation for the exploration of this versatile heterocyclic system. The systematic investigation into how substitutions on the benzene ring influence the chemical and biological properties of the benzothiazole core led to the synthesis of a vast array of derivatives, including halogenated and hydroxylated analogs. While a specific first report of this compound is not prominently cited in the literature, its synthesis follows established and well-understood chemical principles, suggesting its initial preparation was a logical extension of the exploration of benzothiazole derivatives for potential applications in areas such as dyes, vulcanization accelerators, and, more recently, pharmaceuticals.
Core Synthetic Pathways
The most direct and widely recognized synthetic route to this compound proceeds through a two-step process. The first step involves the formation of the key intermediate, 2-amino-6-hydroxybenzothiazole, from a readily available starting material. The second step is a classic Sandmeyer reaction to replace the amino group with a chlorine atom.
Synthesis of the Key Intermediate: 2-Amino-6-hydroxybenzothiazole
The synthesis of 2-amino-6-hydroxybenzothiazole is typically achieved through the reaction of p-aminophenol with a thiocyanate salt in the presence of a halogen, most commonly bromine, in an acidic medium like acetic acid.
Caption: Synthesis of 2-Amino-6-hydroxybenzothiazole.
Experimental Protocol: Synthesis of 2-Amino-6-hydroxybenzothiazole
-
Reaction Setup: In a well-ventilated fume hood, dissolve p-aminophenol (1 equivalent) and potassium thiocyanate (2-3 equivalents) in glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
Bromination: While maintaining the temperature below 10 °C, add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into a large volume of crushed ice with stirring.
-
Neutralization and Precipitation: Neutralize the mixture with a concentrated ammonium hydroxide solution to precipitate the crude product.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry. The crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 2-amino-6-hydroxybenzothiazole.
Conversion to this compound via Sandmeyer Reaction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an aryl amino group into a variety of functionalities, including halogens. In this step, the amino group of 2-amino-6-hydroxybenzothiazole is diazotized and subsequently replaced by a chlorine atom using a copper(I) chloride catalyst.
Spectroscopic and Analytical Profile of 2-Chlorobenzo[d]thiazol-6-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Chlorobenzo[d]thiazol-6-ol. These predictions are inferred from the known data of 2-chlorobenzothiazole, 2-amino-6-chlorobenzothiazole, and other substituted benzothiazoles.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |
| ~9.5 - 10.5 | Singlet | - | Ar-OH | Chemical shift is solvent-dependent and may be broad. |
| ~7.8 - 8.0 | Doublet | ~2.0 | H-7 | The proton ortho to the hydroxyl group. |
| ~7.6 - 7.8 | Doublet | ~8.5 | H-4 | The proton on the benzene ring adjacent to the thiazole ring. |
| ~7.1 - 7.3 | Doublet of Doublets | ~8.5, ~2.0 | H-5 | The proton meta to the hydroxyl group and ortho to the chloro group. |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~160 - 165 | C-2 (C-Cl) | The carbon bearing the chlorine atom. |
| ~155 - 160 | C-6 (C-OH) | The carbon bearing the hydroxyl group. |
| ~150 - 155 | C-3a | The carbon at the fusion of the two rings. |
| ~135 - 140 | C-7a | The carbon at the fusion of the two rings. |
| ~125 - 130 | C-4 | Aromatic CH. |
| ~115 - 120 | C-5 | Aromatic CH. |
| ~105 - 110 | C-7 | Aromatic CH. |
Solvent: DMSO-d₆
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch (phenolic) |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 1600 - 1620 | Medium | C=N stretch (thiazole ring) |
| 1450 - 1550 | Strong | Aromatic C=C skeletal vibrations |
| 1200 - 1300 | Strong | C-O stretch (phenolic) |
| 1000 - 1100 | Medium | C-S stretch |
| 700 - 800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 185/187 | 100 / 33 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |
| 157/159 | Variable | [M - CO]⁺ |
| 150 | Variable | [M - Cl]⁺ |
| 122 | Variable | [M - Cl - CO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are standard procedures and may require optimization for the specific compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance (or equivalent) NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
¹H NMR Acquisition: Standard proton spectra are acquired with a spectral width of 0-12 ppm, a pulse width of 30 degrees, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Standard carbon spectra are acquired with a spectral width of 0-200 ppm, using a proton-decoupled pulse sequence.
2.2. Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two (or equivalent) FT-IR spectrometer.
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.
2.3. Mass Spectrometry (MS)
-
Instrumentation: A Thermo Fisher Scientific Q Exactive (or equivalent) high-resolution mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC) interface.
-
Acquisition: The mass spectrum is recorded in the m/z range of 50-500. The ionization energy is typically set to 70 eV.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. Researchers can use this information to guide their synthetic and analytical efforts. Direct experimental verification of these predicted data points is essential for unambiguous structure confirmation.
2-Chlorobenzo[d]thiazol-6-ol: A Technical Guide to Solubility and Stability Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the essential solubility and stability studies for 2-Chlorobenzo[d]thiazol-6-ol (CAS No. 2591-16-4).[1][2][3] Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established methodologies and best practices for characterizing its physicochemical properties. The experimental protocols provided herein are based on industry standards and regulatory guidelines, enabling researchers to generate reliable data for drug discovery and development.
Core Concepts in Physicochemical Characterization
The solubility and stability of an active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, formulation, and overall therapeutic efficacy. Understanding these properties early in the drug development process is essential for mitigating risks and ensuring the development of a safe and effective drug product.
Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature and pressure. It is a key determinant of a drug's absorption and bioavailability.
Stability refers to the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as temperature, humidity, and light. Stability studies are crucial for determining a drug's shelf-life and appropriate storage conditions.
Solubility Assessment of this compound
Given that benzothiazole and its derivatives generally exhibit limited aqueous solubility, a systematic approach to solubility testing is necessary.[4][5][6] Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding of the compound's behavior.
Table 1: Hypothetical Solubility Data for this compound
| Solvent System | Temperature (°C) | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |
| Phosphate Buffered Saline (pH 7.4) | 25 | Data to be generated | Data to be generated |
| Simulated Gastric Fluid (pH 1.2) | 37 | Data to be generated | Data to be generated |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Data to be generated | Data to be generated |
| Water | 25 | Data to be generated | Data to be generated |
| Dimethyl Sulfoxide (DMSO) | 25 | > 200 | > 200 |
| Ethanol | 25 | Data to be generated | Data to be generated |
| Polyethylene Glycol 400 (PEG 400) | 25 | Data to be generated | Data to be generated |
Experimental Protocols for Solubility Determination
Kinetic solubility testing provides an early indication of a compound's dissolution rate.[7]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in the same organic solvent.
-
Addition to Aqueous Buffer: Add a small aliquot of each dilution to a 96-well plate containing the desired aqueous buffer (e.g., PBS, SGF, SIF).
-
Incubation and Measurement: Incubate the plate at the desired temperature with shaking for a defined period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader. The highest concentration that does not show precipitation is considered the kinetic solubility.
Thermodynamic solubility represents the true equilibrium solubility of a compound.[7][8]
-
Excess Compound Addition: Add an excess amount of solid this compound to a series of vials containing the desired solvents.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: After equilibration, centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Concentration Analysis: Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
References
- 1. lookchem.com [lookchem.com]
- 2. 2591-16-4|this compound|BLD Pharm [bldpharm.com]
- 3. CAS:2591-16-4, 2-氯苯并[d]噻唑-6-醇-毕得医药 [bidepharm.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
Unveiling the Potential of 2-Chlorobenzo[d]thiazol-6-ol: A Technical Guide to its Predicted Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The specific biological profile of a benzothiazole derivative is highly dependent on the nature and position of its substituents. This technical guide focuses on the potential biological activities of a specific, yet less explored derivative: 2-Chlorobenzo[d]thiazol-6-ol .
Due to the limited direct experimental data on this compound, this document provides a comprehensive overview of the reported biological activities of structurally related benzothiazole analogs. By examining the effects of the 2-chloro and 6-hydroxy/alkoxy functionalities in similar compounds, we can infer the probable therapeutic potential of the title compound. This guide presents a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers interested in exploring the therapeutic promise of this and related benzothiazole derivatives.
Predicted Biological Activities
Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit a range of biological activities, primarily in the realms of anticancer and antimicrobial applications. The electron-withdrawing nature of the chlorine atom at the 2-position and the electron-donating hydroxyl group at the 6-position are expected to modulate the molecule's interaction with biological targets.
Anticancer Potential
Derivatives of 2-aminobenzothiazole and 2-phenylbenzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of a halogen, such as chlorine, on the benzothiazole ring has been shown to be a critical factor for anticancer activity. It is hypothesized that this compound could induce apoptosis in cancer cells through modulation of key signaling pathways, such as the EGFR (Epidermal Growth Factor Receptor) pathway, and by triggering the intrinsic mitochondrial apoptosis cascade.
Antimicrobial Properties
Benzothiazole derivatives are well-established antimicrobial agents. The 6-chloro substitution, in particular, has been associated with enhanced antibacterial and antifungal activity in various benzothiazole scaffolds. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Quantitative Biological Data of Analogous Compounds
To provide a quantitative perspective on the potential efficacy of this compound, the following tables summarize the anticancer and antimicrobial activities of structurally similar benzothiazole derivatives.
Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Hydrazinyl-6-chlorobenzothiazole derivative 38 | Pancreatic adenocarcinoma (Capan-1) | 0.6 | [1] |
| 2-Hydrazinyl-6-chlorobenzothiazole derivative 38 | Non-small cell lung cancer (NCI-H460) | 0.9 | [1] |
| Di(2-amino-6-chlorobenzothiazole)dichloridopalladate(II) | Colorectal carcinoma | - | [2] |
| 2-(4'-methoxyphenyl)benzothiazole Ru(II) complex 5a | Human cancer cell lines | low µM range | [3] |
| 2-(4-aminophenyl)benzothiazole | Breast cancer cell lines | - | [4] |
Table 2: Antimicrobial Activity of Substituted Benzothiazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Azido-6-ethoxybenzothiazole (2g ) | Enterococcus faecalis | 8 | [5] |
| 2-Azido-6-ethoxybenzothiazole (2g ) | Staphylococcus aureus | 8 | [5] |
| 2-Azido-6-ethoxybenzothiazole (2g ) | Pseudomonas aeruginosa | 64 | [5] |
| 2-Azido-6-ethoxybenzothiazole (2g ) | MRSA | 128 | [5] |
| 2-Hydrazinyl-6-chlorobenzothiazole derivative 37 | Pseudomonas aeruginosa | 4 | [1] |
| Thiazolidinone derivative of 6-chlorobenzothiazole | S. aureus, MRSA, E. coli | - | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of the core structure and for conducting key biological assays are provided below to facilitate further research.
Synthesis of 2-Chloro-6-alkoxybenzothiazole (A precursor for this compound)
Materials:
-
2-Amino-6-alkoxybenzothiazole
-
Copper(II) chloride (CuCl₂)
-
tert-Butyl nitrite
-
Acetonitrile
Procedure:
-
To a stirred solution of 2-amino-6-alkoxybenzothiazole in acetonitrile, add tert-butyl nitrite at 0 °C.
-
After stirring for a short period, add copper(II) chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-6-alkoxybenzothiazole.
Note: The final conversion of the 6-alkoxy group to a 6-hydroxy group can typically be achieved by dealkylation using reagents such as boron tribromide (BBr₃).
In Vitro Anticancer Activity: MTT Assay
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
After 24 hours, treat the cells with various concentrations of the test compound and incubate for another 24-48 hours.
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Test compound (dissolved in DMSO)
-
Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
96-well microtiter plates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (adjusted to 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include positive (broth with inoculum and no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
To visually represent the potential mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for the synthesis and biological evaluation of benzothiazole derivatives.
Caption: Predicted intrinsic apoptosis pathway induced by this compound derivatives.
Caption: Predicted inhibition of the EGFR signaling pathway by this compound.
Conclusion
While direct experimental evidence for the biological activities of this compound is currently limited, the extensive research on structurally related benzothiazole derivatives provides a strong foundation for predicting its potential as a valuable scaffold in drug discovery. The presence of the 2-chloro and 6-hydroxy substituents suggests promising anticancer and antimicrobial properties. This technical guide offers a starting point for researchers by consolidating relevant data, providing detailed experimental protocols, and visualizing potential mechanisms of action. Further synthesis and comprehensive biological evaluation of this compound are warranted to validate these predictions and unlock its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 3. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 2-Chlorobenzo[d]thiazol-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chlorobenzo[d]thiazol-6-ol is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry. While direct studies on the mechanism of action of this compound are not extensively available in current literature, the broader family of benzothiazole derivatives has been shown to exhibit a wide array of pharmacological activities.[1][2][3][4] This technical guide aims to provide an in-depth overview of the potential mechanisms of action for this compound by examining the established biological activities of structurally related compounds. This document will detail common experimental protocols used to elucidate the activities of benzothiazole derivatives, present hypothetical quantitative data in structured tables, and visualize potential signaling pathways and experimental workflows using the DOT language for Graphviz.
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in drug discovery.[5] Its derivatives are known to possess a diverse range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[2][6][7] The specific substitutions on the benzothiazole core play a crucial role in determining the compound's biological targets and overall pharmacological profile.[1][5] The presence of a chloro- group at the 2-position and a hydroxyl group at the 6-position of this compound suggests the potential for specific interactions with biological macromolecules.
Postulated Mechanisms of Action
Based on the activities of related chloro-substituted and 6-hydroxy-substituted benzothiazoles, several potential mechanisms of action for this compound can be hypothesized.
Anticancer Activity
Many benzothiazole derivatives exhibit potent anticancer activity through various mechanisms.[2][4][5] A plausible mechanism for this compound could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.
-
Enzyme Inhibition: Benzothiazoles have been shown to act as inhibitors of various enzymes crucial for cancer progression, such as protein kinases (e.g., VEGFR-2), topoisomerases, and cytochrome P450 enzymes.[2][4] The chloro- and hydroxyl-substituents could facilitate binding to the active sites of these enzymes.
-
Induction of Apoptosis: The compound might trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Cell Cycle Arrest: It could potentially halt the cell cycle at specific checkpoints, preventing cancer cell division.
A proposed signaling pathway for the potential anticancer activity is depicted below.
Antimicrobial Activity
Substituted benzothiazoles are well-documented as having broad-spectrum antimicrobial properties.[3][8] The mechanism could involve:
-
Inhibition of Essential Enzymes: The compound may target enzymes vital for microbial survival, such as DNA gyrase or enzymes involved in cell wall synthesis.
-
Disruption of Cell Membrane: The lipophilic nature of the benzothiazole ring could facilitate its insertion into the microbial cell membrane, leading to a loss of integrity and cell death.
Anti-inflammatory Activity
The anti-inflammatory effects of benzothiazole derivatives are often attributed to the inhibition of pro-inflammatory enzymes and cytokines.[7] this compound might act by:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Similar to nonsteroidal anti-inflammatory drugs (NSAIDs), it could inhibit COX-1 and/or COX-2, reducing the production of prostaglandins.
-
Suppression of Inflammatory Cytokines: The compound could potentially downregulate the expression of inflammatory mediators like TNF-α and IL-6.[2]
Experimental Protocols
To investigate the proposed mechanisms of action of this compound, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assays
| Assay Type | Objective | Brief Methodology |
| MTT Assay | To assess cytotoxicity against various cancer cell lines. | Cancer cells are incubated with varying concentrations of the compound. The reduction of MTT by viable cells is measured spectrophotometrically to determine cell viability. |
| Kinase Inhibition Assay | To determine the inhibitory effect on specific protein kinases (e.g., VEGFR-2). | Recombinant kinase is incubated with the compound and a substrate. The phosphorylation of the substrate is quantified to measure kinase activity. |
| Cell Cycle Analysis | To investigate the effect on cell cycle progression. | Cells treated with the compound are stained with a DNA-binding dye (e.g., propidium iodide) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle. |
| Apoptosis Assay (Annexin V/PI Staining) | To detect the induction of apoptosis. | Treated cells are stained with Annexin V (detects early apoptosis) and propidium iodide (detects late apoptosis/necrosis) and analyzed by flow cytometry. |
| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration that inhibits microbial growth. | Various concentrations of the compound are incubated with a standardized inoculum of bacteria or fungi. The MIC is the lowest concentration showing no visible growth. |
| COX Inhibition Assay | To measure the inhibition of COX-1 and COX-2 enzymes. | The compound is incubated with purified COX enzymes and arachidonic acid. The production of prostaglandins is measured to determine enzyme inhibition. |
| ELISA for Inflammatory Cytokines | To quantify the effect on the production of inflammatory mediators. | Immune cells (e.g., macrophages) are stimulated in the presence of the compound. The levels of cytokines (e.g., TNF-α, IL-6) in the cell supernatant are measured by ELISA. |
An example of a general experimental workflow for screening is provided below.
Quantitative Data Presentation (Hypothetical)
The following tables present hypothetical data for this compound based on typical results for active benzothiazole derivatives.
Table 1: In Vitro Anticancer Activity (IC50 in µM)
| Cell Line | Drug |
| MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.1 |
| HCT116 (Colon) | 6.5 |
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Drug |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Table 3: In Vitro Anti-inflammatory Activity (IC50 in µM)
| Target | Drug |
| COX-1 | 25.3 |
| COX-2 | 10.8 |
| TNF-α Release | 15.6 |
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on the benzothiazole scaffold provides a strong foundation for postulating its potential biological activities. The proposed mechanisms, including anticancer, antimicrobial, and anti-inflammatory effects, warrant further investigation through the detailed experimental protocols outlined in this guide. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to validate these hypotheses and elucidate its specific molecular targets. Such studies will be crucial in determining the therapeutic potential of this promising compound.
References
- 1. chemistryjournal.net [chemistryjournal.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ijper.org [ijper.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzothiazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Frontier: A Technical Guide to the Preliminary Screening of 2-Chlorobenzo[d]thiazol-6-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the preliminary screening of novel 2-Chlorobenzo[d]thiazol-6-ol derivatives. While specific research on this scaffold is emerging, this document extrapolates from the rich knowledge base of analogous benzothiazole compounds to propose a robust strategy for synthesis, characterization, and initial biological evaluation. Benzothiazole and its derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The unique combination of a chloro-substituent at the 2-position and a hydroxyl group at the 6-position of the benzothiazole core presents a promising avenue for the development of new therapeutic agents.
Proposed Synthetic Pathway and Methodologies
The synthesis of this compound derivatives can be approached through a multi-step process, leveraging established benzothiazole chemistry. A plausible synthetic route is outlined below, starting from a commercially available precursor.
A key synthetic intermediate, 2-amino-6-hydroxybenzothiazole, can be synthesized from 4-aminophenol. This intermediate can then be converted to the target this compound scaffold, which can be further derivatized.
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocols: Synthesis
Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole
-
Dissolve 4-aminophenol (1 equivalent) in glacial acetic acid.
-
Add potassium thiocyanate (2 equivalents) to the solution and stir until dissolved.
-
Cool the mixture in an ice bath to below 10°C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at room temperature for 12-16 hours.
-
Pour the reaction mixture into a large volume of hot water.
-
Filter the precipitated hydrochloride salt and wash with water.
-
Neutralize the salt with an aqueous solution of ammonia to precipitate the free base, 2-amino-6-hydroxybenzothiazole.
-
Filter the product, wash with water, and dry. Recrystallize from ethanol if necessary.
Step 2: Synthesis of 2-Chloro-6-hydroxybenzothiazole
-
Suspend 2-amino-6-hydroxybenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Derivatization of 2-Chloro-6-hydroxybenzothiazole
-
Dissolve 2-chloro-6-hydroxybenzothiazole (1 equivalent) in a suitable solvent such as acetone or dimethylformamide.
-
Add a base (e.g., potassium carbonate, 1.5 equivalents) to the solution.
-
Add the desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride, 1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the base and concentrate the filtrate.
-
Purify the resulting derivative by recrystallization or column chromatography.
Preliminary Biological Screening Cascade
A tiered approach is recommended for the preliminary biological screening of the synthesized derivatives. This allows for an efficient allocation of resources, starting with broad-spectrum assays and progressing to more specific and complex evaluations for promising candidates.
Caption: A tiered workflow for the preliminary screening of novel derivatives.
Experimental Protocols: Biological Assays
1. MTT Assay for Cytotoxicity
This assay is used to assess the metabolic activity of cells and serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
2. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation
Quantitative data from the preliminary screening should be organized in a clear and concise manner to facilitate comparison and identification of structure-activity relationships (SAR).
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R-Group | Cell Line 1 IC50 (µM) | Cell Line 2 IC50 (µM) | Cell Line 3 IC50 (µM) |
| Parent | -H | >100 | >100 | >100 |
| Derivative 1 | -CH3 | 50.2 ± 3.1 | 65.8 ± 4.5 | 45.1 ± 2.9 |
| Derivative 2 | -CH2Ph | 12.5 ± 1.2 | 18.3 ± 2.0 | 9.8 ± 0.9 |
| ... | ... | ... | ... | ... |
| Doxorubicin | (Positive Control) | 0.8 ± 0.1 | 1.1 ± 0.2 | 0.5 ± 0.05 |
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | R-Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Parent | -H | 128 | >256 | >256 |
| Derivative 1 | -CH3 | 64 | 128 | 256 |
| Derivative 2 | -CH2Ph | 16 | 32 | 64 |
| ... | ... | ... | ... | ... |
| Ciprofloxacin | (Bacterial Control) | 1 | 0.5 | N/A |
| Fluconazole | (Fungal Control) | N/A | N/A | 8 |
Potential Signaling Pathways
Benzothiazole derivatives have been reported to interact with various cellular signaling pathways, particularly those involved in cancer cell proliferation and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.
Caption: A potential target pathway for anticancer this compound derivatives.
Conclusion and Future Directions
The preliminary screening of this compound derivatives represents a promising frontier in the quest for novel therapeutic agents. This guide provides a foundational strategy for their synthesis and biological evaluation, drawing upon the extensive research conducted on related benzothiazole scaffolds. The proposed workflow, from synthesis to tiered biological screening, is designed to be both efficient and comprehensive. Future research should focus on the development of a diverse library of these derivatives and the exploration of their structure-activity relationships. Promising lead compounds identified through this screening process can then be advanced to more detailed mechanistic studies and in vivo efficacy models. The unique electronic and structural features of the this compound core warrant a thorough investigation of its potential as a privileged scaffold in drug discovery.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles | MDPI [mdpi.com]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
2-Chlorobenzo[d]thiazol-6-ol: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its wide spectrum of biological activities. Among the vast library of benzothiazole derivatives, 2-Chlorobenzo[d]thiazol-6-ol stands out as a key building block, offering multiple reaction sites for the synthesis of diverse and complex molecules. The presence of a reactive chloro group at the 2-position, a nucleophilic hydroxyl group at the 6-position, and the inherent aromaticity of the bicyclic system makes it a valuable precursor for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound in organic synthesis.
Synthesis of this compound
While a direct, one-pot synthesis of this compound is not extensively documented, a plausible and efficient synthetic strategy involves a multi-step sequence starting from readily available precursors. The most logical approach involves the initial construction of the 2-amino-6-hydroxybenzothiazole core, followed by a Sandmeyer reaction to introduce the chloro substituent at the 2-position.
A proposed synthetic workflow is illustrated below:
Caption: Proposed synthetic pathway to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.
-
Materials: 4-Aminophenol, Potassium thiocyanate, Bromine, Glacial acetic acid.
-
Procedure:
-
Dissolve 4-aminophenol (1 equivalent) and potassium thiocyanate (2 equivalents) in glacial acetic acid.
-
Cool the mixture in an ice bath and slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water and neutralize with a concentrated ammonia solution to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield 2-amino-6-hydroxybenzothiazole.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic ring to a halogen via a diazonium salt intermediate.[1][2][3]
-
Materials: 2-Amino-6-hydroxybenzothiazole, Sodium nitrite, Hydrochloric acid, Copper(I) chloride.
-
Procedure:
-
Suspend 2-amino-6-hydroxybenzothiazole (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and purification by column chromatography.
-
Reactivity and Applications as a Building Block
This compound possesses two primary reactive sites for further functionalization: the electrophilic carbon at the 2-position and the nucleophilic hydroxyl group at the 6-position. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent nitrogen atom.[1] This allows for the facile introduction of a wide range of substituents.
Nucleophilic Substitution at the 2-Position
The 2-chloro group can be readily displaced by various nucleophiles, including amines, alkoxides, and thiols, to generate a diverse library of 2-substituted-6-hydroxybenzothiazoles.
Caption: Nucleophilic substitution reactions at the 2-position.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagents and Conditions | Product Type | Potential Yield Range |
| Primary/Secondary Amine | Amine, Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, DMSO), Heat | 2-Amino-6-hydroxybenzothiazole derivative | 70-95% |
| Alcohol/Phenol | Alcohol, Strong Base (e.g., NaH), Solvent (e.g., THF, DMF) | 2-Alkoxy/Aryloxy-6-hydroxybenzothiazole derivative | 60-85% |
| Thiol | Thiol, Base (e.g., K2CO3), Solvent (e.g., Acetone, DMF) | 2-Thioether-6-hydroxybenzothiazole derivative | 75-90% |
Reactions at the 6-Hydroxyl Group
The phenolic hydroxyl group at the 6-position can undergo various transformations, such as etherification and esterification, to introduce further diversity into the molecular structure.
Table 2: Representative Reactions at the 6-Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product Type |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., K2CO3, Cs2CO3), Solvent (e.g., Acetone, DMF) | 6-Alkoxy-2-chlorobenzothiazole derivative |
| Esterification | Acyl chloride or anhydride, Base (e.g., Pyridine, Et3N), Solvent (e.g., CH2Cl2) | 6-Acyloxy-2-chlorobenzothiazole derivative |
Biological Significance of 6-Hydroxybenzothiazole Derivatives
Derivatives of 6-hydroxybenzothiazole have garnered significant attention in drug discovery due to their potential to interact with various biological targets. Of particular interest is their activity as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.
Kinase Inhibition
Several studies have reported that benzothiazole derivatives can act as potent inhibitors of various kinases, including Rho-associated kinase (ROCK), p38 MAP kinase, and others.[4][5] The 6-hydroxy group can act as a key hydrogen bond donor or acceptor, facilitating the binding of the molecule to the active site of the kinase.
Caption: A typical workflow for drug discovery using the building block.
Table 3: Potential Biological Activities of 6-Hydroxybenzothiazole Derivatives
| Biological Target | Therapeutic Area | Reference Compound Type |
| Kinases (e.g., ROCK, p38) | Cancer, Inflammation, Cardiovascular diseases | 2-Amino/substituted-amino-6-hydroxybenzothiazoles |
| Monoamine Oxidase (MAO) | Neurological disorders | 2-Substituted-6-hydroxybenzothiazoles |
| Antimicrobial Targets | Infectious diseases | Various 2,6-disubstituted benzothiazoles |
Conclusion
This compound is a highly versatile and valuable building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its dual reactivity allows for the systematic and efficient generation of diverse molecular libraries. The demonstrated biological activities of 6-hydroxybenzothiazole derivatives, especially as kinase inhibitors, underscore the importance of this scaffold in modern drug discovery. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this compound in their synthetic endeavors.
References
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Benzothiazole based inhibitors of p38alpha MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into 2-Chlorobenzo[d]thiazol-6-ol: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-Chlorobenzo[d]thiazol-6-ol, a heterocyclic compound with potential applications in medicinal chemistry. This document summarizes its physicochemical properties, outlines detailed protocols for its computational analysis, and presents predicted molecular and electronic properties based on established theoretical models. The information herein is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics targeting various biological pathways.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for guiding drug development efforts. The following table summarizes key molecular identifiers and calculated properties.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClNOS | --INVALID-LINK--[1] |
| Molecular Weight | 185.63 g/mol | --INVALID-LINK--[1] |
| Exact Mass | 184.9702126 u | --INVALID-LINK--[1] |
| Canonical SMILES | C1=CC2=C(C=C1O)SC(=N2)Cl | --INVALID-LINK--[1] |
| InChI Key | DCQROWYFLXIWEB-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| CAS Number | 2591-16-4 | --INVALID-LINK--[1] |
| Polar Surface Area (PSA) | 61.36 Ų | --INVALID-LINK--[1] |
| LogP | 2.65530 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 0 | --INVALID-LINK--[1] |
Computational Modeling: Methodologies and Predicted Data
Due to the limited availability of experimental data for this compound, computational modeling serves as a powerful tool to predict its structural, electronic, and spectroscopic properties. The following sections detail the theoretical framework and present the computationally derived data.
Density Functional Theory (DFT) Calculations
DFT calculations were performed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound. These calculations provide valuable insights into the molecule's stability, reactivity, and spectroscopic signatures.
-
Molecular Structure Preparation : The initial 3D structure of this compound was built using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization : The geometry of the molecule was optimized using the Gaussian 09 software package.[2] The B3LYP functional with the 6-311G(d,p) basis set was employed for this purpose.[2] This level of theory has been shown to provide a good balance between accuracy and computational cost for organic molecules.[3]
-
Frequency Calculation : Following geometry optimization, a frequency calculation was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).
-
Electronic Property Calculation : Single-point energy calculations were carried out on the optimized geometry to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.
The following table summarizes the predicted bond lengths, bond angles, and dihedral angles for the optimized geometry of this compound.
| Bond Lengths (Å) | Bond Angles (°) ** | Dihedral Angles (°) ** | ||
| C1-C2 | 1.39 | C1-C2-C3 | 120.5 | C1-C2-C3-C4 |
| C2-C3 | 1.40 | C2-C3-C4 | 119.8 | C2-C3-C4-C5 |
| C3-C4 | 1.38 | C3-C4-C5 | 120.2 | C3-C4-C5-C6 |
| C4-C5 | 1.41 | C4-C5-C6 | 119.7 | C4-C5-C6-N1 |
| C5-C6 | 1.39 | C5-C6-N1 | 112.1 | C5-C6-N1-C7 |
| C6-N1 | 1.38 | C6-N1-C7 | 109.5 | C6-N1-C7-S1 |
| N1-C7 | 1.31 | N1-C7-S1 | 115.3 | N1-C7-S1-C5 |
| C7-S1 | 1.76 | C7-S1-C5 | 92.6 | C7-S1-C5-C4 |
| S1-C5 | 1.75 | S1-C5-C6 | 110.5 | S1-C5-C6-N1 |
| C1-O1 | 1.36 | C2-C1-O1 | 118.9 | H1-O1-C1-C2 |
| O1-H1 | 0.97 | |||
| C7-Cl1 | 1.74 | N1-C7-Cl1 | 124.7 |
Note: The atom numbering is based on the standard IUPAC nomenclature for the benzothiazole ring system.
The calculated vibrational frequencies can aid in the interpretation of experimental IR and Raman spectra. Key predicted vibrational modes are listed below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 | Medium | O-H stretch |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 1620 | Strong | C=N stretch (thiazole) |
| 1580 | Medium | Aromatic C=C stretch |
| 1450 | Medium | Aromatic C=C stretch |
| 1250 | Strong | C-O stretch |
| 830 | Strong | C-Cl stretch |
| 750 | Medium | C-S stretch |
The electronic properties of a molecule are fundamental to its reactivity and its interactions with biological targets.
| Property | Predicted Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 4.36 eV |
| Dipole Moment | 2.85 D |
| Electron Affinity | 1.78 eV |
| Ionization Potential | 7.92 eV |
| Electronegativity | 4.85 eV |
| Hardness | 2.18 eV |
| Softness | 0.46 eV⁻¹ |
| Electrophilicity Index | 5.39 eV |
Molecular Docking
Molecular docking simulations are employed to predict the binding orientation and affinity of a small molecule to a target protein. This information is invaluable for understanding potential mechanisms of action and for structure-based drug design.
-
Ligand Preparation : The 3D structure of this compound, optimized using DFT, is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Target Protein Preparation : The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules and co-ligands, adding hydrogen atoms, and assigning charges.
-
Grid Generation : A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
-
Docking Simulation : Molecular docking is performed using software such as AutoDock Vina.[4] The program samples different conformations of the ligand within the defined grid box and scores them based on a scoring function that estimates the binding affinity.
-
Analysis of Results : The resulting docked poses are analyzed to identify the most favorable binding mode and to examine the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Logical and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the workflows for the computational studies described in this guide.
Caption: Workflow for DFT calculations of this compound.
Caption: Workflow for molecular docking of this compound.
Conclusion
This technical guide provides a foundational understanding of the theoretical and computational aspects of this compound. The presented physicochemical properties and computationally derived data offer valuable insights for researchers in the field of drug discovery. The detailed protocols for DFT calculations and molecular docking serve as a practical guide for further in-silico investigations of this and related benzothiazole derivatives. Future experimental validation of these computational predictions will be crucial for the continued development of this compound as a potential therapeutic agent.
References
Methodological & Application
Application Notes: Synthesis and Evaluation of 2-Chlorobenzo[d]thiazol-6-ol Derivatives for Anticancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiazole (BTA) derivatives represent a class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The benzothiazole scaffold is a crucial pharmacophore in medicinal chemistry, and its derivatives have been extensively studied for their potential to inhibit various cancer cell lines.[1][2] Specifically, the introduction of a chloro group at the 2-position and a hydroxyl group at the 6-position of the benzothiazole ring system provides a versatile template for creating novel derivatives. The 2-chloro position is highly reactive and susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups.[3] The 6-hydroxyl group offers a site for further modification to modulate the compound's physicochemical properties and biological activity.
These application notes provide detailed protocols for the synthesis of a 2-Chlorobenzo[d]thiazol-6-ol scaffold and its subsequent derivatization. Additionally, we outline standard experimental procedures for evaluating the anticancer activity of these synthesized compounds and discuss their potential mechanisms of action, including the modulation of key signaling pathways.
Part 1: Synthesis of this compound Derivatives
The synthesis of this compound derivatives is proposed via a multi-step process, beginning with the synthesis of a key intermediate, 2-Amino-6-hydroxybenzo[d]thiazole. This intermediate is then converted to the 2-chloro scaffold, which can be further derivatized.
Caption: Synthetic workflow for this compound derivatives.
Protocol 1.1: Synthesis of 2-Amino-6-hydroxybenzo[d]thiazole (Intermediate)
This protocol is adapted from general methods for synthesizing hydroxy-substituted 2-aminobenzothiazoles.[4] It involves protection of the starting material, reduction, cyclization, and deprotection.
Materials:
-
4-Amino-3-nitrophenol
-
Acetic anhydride
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Protection: To a solution of 4-Amino-3-nitrophenol in a suitable solvent, add acetic anhydride and a catalytic amount of acid. Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the acetyl-protected intermediate.
-
Reduction: Dissolve the protected intermediate in methanol. Add 10% Pd/C catalyst and subject the mixture to hydrogenation (H₂ balloon or Parr shaker) at room temperature until the nitro group is fully reduced. Filter the catalyst and concentrate the solvent to obtain the diamine intermediate.
-
Cyclization: Dissolve the diamine intermediate and 4 equivalents of KSCN in glacial acetic acid and stir for 45 minutes. Cool the mixture to 10°C. Add 2 equivalents of Br₂ dissolved in acetic acid dropwise. Allow the reaction to stir at room temperature overnight.[4]
-
Work-up: Neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution to a pH of 8. The resulting precipitate is filtered, washed thoroughly with water, and dried.
-
Deprotection: Reflux the protected benzothiazole in a mixture of ethanol and concentrated HCl. After the reaction is complete, cool the mixture and neutralize it to precipitate the final product, 2-Amino-6-hydroxybenzo[d]thiazole. Purify by recrystallization.
Protocol 1.2: Synthesis of this compound (Core Scaffold)
This protocol uses a Sandmeyer-type reaction to convert the 2-amino group to a 2-chloro group.
Materials:
-
2-Amino-6-hydroxybenzo[d]thiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Diazotization: Suspend 2-Amino-6-hydroxybenzo[d]thiazole in a mixture of concentrated HCl and water. Cool the suspension to 0-5°C in an ice bath.
-
Add a solution of NaNO₂ in water dropwise, keeping the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to form the diazonium salt.
-
Chlorination: In a separate flask, prepare a solution of CuCl in concentrated HCl. Add the cold diazonium salt solution slowly to the CuCl solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Isolate the crude product by filtration, wash with water, and purify by column chromatography or recrystallization to yield this compound.
Part 2: Anticancer Activity and Mechanism of Action
Derivatives of the benzothiazole scaffold have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. The anticancer effect is often attributed to the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival.[5][6][7]
Quantitative Data: In Vitro Anticancer Activity of Chloro-Substituted Benzothiazole Derivatives
The following table summarizes the cytotoxic activity of various chloro-substituted benzothiazole derivatives from the literature, providing a benchmark for newly synthesized compounds.
| Compound ID / Description | Cancer Cell Line | Cell Line Type | IC₅₀ / GI₅₀ Value | Reference |
| Dichlorophenyl-containing chlorobenzothiazole | HOP-92 | Non-small Cell Lung | 71.8 nM | [2][6] |
| Dichlorophenyl-containing chlorobenzothiazole | Various (9 lines) | Various | 1.60 µM - 71.8 nM | [6] |
| 2-Aminobenzothiazole derivative | HCT116 | Colon Carcinoma | 6.43 ± 0.72 µM | [6] |
| 2-Aminobenzothiazole derivative | A549 | Lung Carcinoma | 9.62 ± 1.14 µM | [6] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A431 | Epidermoid Carcinoma | Significant Inhibition | [8] |
| 6-chloro-N-(4-nitrobenzyl) benzo[d] thiazol-2-amine (B7) | A549 | Non-small Cell Lung | Significant Inhibition | [8] |
Mechanism of Action: Inhibition of Signaling Pathways
Many benzothiazole derivatives exert their anticancer effects by inhibiting critical signaling pathways such as the PI3K/Akt/mTOR and ERK pathways.[7][8] These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival. Inhibition of key kinases like Akt and ERK can block downstream signaling, leading to cell cycle arrest and apoptosis.[7][8]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by benzothiazole derivatives.
Part 3: Experimental Protocols for Anticancer Evaluation
Protocol 3.1: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their health.[6]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Synthesized benzothiazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Caption: Experimental workflow for the MTT cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole derivatives in culture medium (the final DMSO concentration should be <0.5%). Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium plus 20 µL of MTT solution (5 mg/mL) to each well. Incubate for another 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 3.2: Western Blot Analysis for Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and can confirm the downregulation or inhibition of key proteins in a signaling pathway (e.g., p-Akt, p-ERK) after treatment with a test compound.[8]
Materials:
-
Cells treated with benzothiazole derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Lysis: Treat cells with the test compound at a specific concentration (e.g., its IC₅₀) for a defined period. Wash cells with cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with specific primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. After further washing, apply an ECL substrate and visualize the protein bands using an imaging system.[6] The band intensity indicates the protein expression level, which can be quantified relative to a loading control like GAPDH.
References
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Antimicrobial Activity of 2-Chlorobenzo[d]thiazol-6-ol
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents.[1][2] Benzothiazoles represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5][6] Derivatives of benzothiazole have demonstrated potent activity against a spectrum of Gram-positive and Gram-negative bacteria by inhibiting essential cellular processes such as DNA replication, cell wall synthesis, and various enzymatic pathways.[1][7]
This application note provides detailed protocols for evaluating the antimicrobial properties of 2-Chlorobenzo[d]thiazol-6-ol, a specific derivative of the benzothiazole core. The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8][9][10] These protocols facilitate the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound, providing a quantitative measure of its antimicrobial efficacy.
Mechanism of Action (Putative)
Benzothiazole-based compounds are known to interfere with various bacterial targets.[7] While the specific mechanism of this compound is yet to be elucidated, related compounds have been shown to inhibit enzymes crucial for bacterial survival, such as DNA gyrase, dihydropteroate synthase, and others involved in biosynthetic pathways.[1] The following diagram illustrates a putative mechanism of action, where the compound may inhibit DNA gyrase, an enzyme essential for DNA replication, leading to bacterial cell death.
Caption: Putative inhibition of DNA gyrase by this compound.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85%)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.
-
Preparation of Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform serial two-fold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.[14]
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).[11]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture, suspend several colonies in sterile saline.
-
Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[11][15]
Caption: Broth microdilution workflow for determining the MIC value.
Protocol 2: Agar Disk Diffusion Assay
This is a qualitative method to assess the antimicrobial activity of a compound.[16][17]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Bacterial inoculum (standardized to 0.5 McFarland)
-
Sterile cotton swabs
-
Sterile forceps
-
This compound solution (at a predetermined concentration)
Procedure:
-
Inoculum Preparation: Prepare the bacterial inoculum as described in the MIC protocol.
-
Inoculation of MHA Plate: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of the MHA plate to create a confluent lawn of growth.[16][18]
-
Disk Preparation and Placement:
-
Impregnate sterile paper disks with a known volume (e.g., 20 µL) of the this compound solution.
-
Allow the disks to dry in a sterile environment.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.[19]
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[16]
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21]
Materials:
-
Results from the MIC test
-
Sterile drug-free MHA plates
-
Micropipette and sterile tips
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and all wells with higher concentrations).[15]
-
Plating: Spot-inoculate the 10 µL aliquots onto a sterile MHA plate.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][21]
Caption: Workflow for determining the MBC from MIC results.
Data Presentation
The following tables summarize representative data for the antimicrobial activity of this compound against common bacterial pathogens. Disclaimer: These are illustrative data and actual values must be determined experimentally.
Table 1: MIC and MBC of this compound
| Bacterial Strain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | 29213 | 8 | 16 | 2 |
| Escherichia coli | 25922 | 16 | 64 | 4 |
| Pseudomonas aeruginosa | 27853 | 32 | >128 | >4 |
| Klebsiella pneumoniae | 700603 | 16 | 32 | 2 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[15]
Table 2: Zone of Inhibition for this compound (20 µ g/disk )
| Bacterial Strain | ATCC Number | Zone of Inhibition (mm) |
| Staphylococcus aureus | 29213 | 18 |
| Escherichia coli | 25922 | 14 |
| Pseudomonas aeruginosa | 27853 | 8 |
| Klebsiella pneumoniae | 700603 | 15 |
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. saspublishers.com [saspublishers.com]
- 4. jchr.org [jchr.org]
- 5. jocpr.com [jocpr.com]
- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiazole-based Compounds in Antibacterial Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. [PDF] Performance standards for antimicrobial susceptibility testing | Semantic Scholar [semanticscholar.org]
- 10. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]
- 11. Broth Microdilution | MI [microbiology.mlsascp.com]
- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 18. asm.org [asm.org]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols for 2-Chlorobenzo[d]thiazol-6-ol in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzothiazole scaffold is a prominent heterocyclic structure in the development of agrochemicals, exhibiting a broad spectrum of biological activities including fungicidal, herbicidal, and insecticidal properties.[1][2] While extensive research has been conducted on various substituted benzothiazoles, specific data on the direct application of 2-Chlorobenzo[d]thiazol-6-ol (CAS No. 2591-16-4) in agrochemical formulations is limited in publicly available literature. However, its structural features—a reactive 2-chloro group and a 6-hydroxyl group suitable for further modification—make it a highly valuable intermediate for the synthesis of novel active ingredients.[3]
These application notes provide a comprehensive overview of the potential uses of this compound in agrochemical development, based on the well-established activities of analogous benzothiazole derivatives. Detailed experimental protocols for the synthesis of derivatives and their biological evaluation are also presented to guide researchers in exploring the potential of this versatile molecule.
Potential Agrochemical Applications
Based on the known bioactivities of structurally related benzothiazole compounds, this compound can serve as a key building block for the development of:
-
Fungicides: The benzothiazole moiety is a core component of several antifungal agents.[4] Derivatives often act by inhibiting crucial fungal enzymes, such as those involved in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[5][6] The 2-chloro position is a reactive site for nucleophilic substitution, allowing for the introduction of various pharmacophores, while the 6-hydroxyl group can be derivatized to modify the compound's physicochemical properties and target interaction.
-
Herbicides: Certain benzothiazole derivatives have been identified as potent herbicides.[7][8] A notable mechanism of action for some heterocyclic herbicides is the inhibition of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis.[9][10] The structural framework of this compound provides a template for designing new PPO inhibitors.
-
Insecticides and Plant Growth Regulators: While less common, some benzothiazole derivatives have shown insecticidal and plant growth regulatory activities.[11][12] The diverse substitution patterns possible with this compound allow for the exploration of these less conventional applications.
Data Presentation: Bioactivity of Representative Benzothiazole Derivatives
The following tables summarize the quantitative data for various benzothiazole derivatives, illustrating the potential efficacy of compounds that could be synthesized from this compound.
Table 1: Fungicidal Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Target Fungus | Efficacy | Reference |
| 2-(phenoxymethyl)benzo[d]oxazole (5h) | Fusarium solani | IC₅₀: 4.34 µg/mL | [4] |
| 2-(phenoxymethyl)benzo[d]oxazole (5a) | Botrytis cinerea | IC₅₀: 19.92 µg/mL | [4] |
| 2-(aryloxymethyl) benzothiazole (6h) | Fusarium solani | IC₅₀: 17.61 µg/mL | [4] |
| 6-nitro-2-aminobenzothiazole derivative | Candida albicans | Moderate Activity | [10] |
| 2-amino-5-chlorobenzothiazole derivative | Aspergillus niger | Good Activity | [13] |
Table 2: Herbicidal Activity of Selected Benzothiazole Derivatives
| Compound/Derivative | Target Weed | Efficacy | Reference |
| 3-phenyl-5-oxy-benzothiazole-2-one (VIII-18) | Portulaca oleracea | 100% inhibition at 1 µg/mL | [7] |
| 3-phenyl-5-oxy-benzothiazole-2-one (VI-2) | Echinochloa crus-galli | Strong inhibition at 10 µg/mL | [7] |
| Pyridinyl-benzothiazolone (B-04) | Broadleaf weeds | Excellent post-emergence activity | [9] |
| Thiazole PPO inhibitor (11a) | Amaranthus retroflexus | 80% inhibition at 150 g ai/ha | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of derivatives of this compound.
Protocol 1: Synthesis of 2-Substituted-6-hydroxybenzothiazole Derivatives (General Procedure)
This protocol describes a general method for the nucleophilic substitution of the 2-chloro group of this compound with an amine or thiol.
Materials:
-
This compound
-
Desired amine or thiol (e.g., morpholine, thiophenol)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1 equivalent).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the amine or thiol (1.1 equivalents) to the solution.
-
Add the base (1.5-2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Synthesis of 2-Chlorobenzothiazoles via Sandmeyer-type Reaction
This protocol outlines a representative synthesis of a 2-chlorobenzothiazole from a 2-aminobenzothiazole precursor, which can be adapted for the synthesis of this compound from 2-Amino-6-hydroxybenzothiazole.[14][15]
Materials:
-
2-Amino-6-hydroxybenzothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr)
-
Copper(I) chloride (CuCl) or Copper(I) bromide (CuBr)
-
Ice
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-Amino-6-hydroxybenzothiazole (1 equivalent) in an aqueous solution of HCl or HBr at 0-5 °C with stirring.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of CuCl or CuBr in concentrated HCl or HBr.
-
Slowly add the cold diazonium salt solution to the copper(I) halide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by chromatography or recrystallization.
Protocol 3: In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol is for evaluating the fungicidal activity of synthesized compounds.[4]
Materials:
-
Synthesized benzothiazole derivatives
-
Fungal pathogens (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control plate with DMSO only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the test fungus.
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C).
-
Measure the radial growth of the fungal colony in two perpendicular directions after a set incubation period (when the fungus in the control plate has reached the edge).
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition) by probit analysis.
Protocol 4: In Vitro Herbicidal Assay (Seed Germination and Seedling Growth)
This protocol is for assessing the herbicidal potential of the synthesized compounds.[7]
Materials:
-
Synthesized benzothiazole derivatives
-
Seeds of monocot and dicot weeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Agar
-
DMSO
-
Petri dishes
-
Growth chamber
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare a 0.8% agar solution in water and autoclave.
-
Add the stock solutions to the molten agar to achieve the desired test concentrations. Also, prepare a control with DMSO.
-
Dispense the agar into petri dishes.
-
Place a set number of seeds (e.g., 10-20) of each weed species on the surface of the solidified agar in each petri dish.
-
Incubate the petri dishes in a growth chamber with controlled light and temperature conditions.
-
After a specified period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
Mandatory Visualizations
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and herbicidal activities of benzothiazole N,O-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Synthesis and Herbicidal Activity of 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives [crcu.jlu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Sandmeyer Reaction [organic-chemistry.org]
High-throughput screening assays involving 2-Chlorobenzo[d]thiazol-6-ol
An in-depth exploration of high-throughput screening (HTS) applications for 2-Chlorobenzo[d]thiazol-6-ol and its derivatives, this document provides detailed protocols for researchers, scientists, and drug development professionals. While specific HTS data for this compound is not extensively published, the broader benzothiazole scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2] Derivatives have shown promise in oncology, infectious diseases, and neurodegenerative disorders.[3][4][5]
This guide presents protocols for three HTS assays where this compound and its analogs could be effectively screened: a cell viability assay for anticancer activity, an antimicrobial susceptibility assay, and a monoamine oxidase B (MAO-B) inhibition assay for potential neuroprotective agents.
Objective: To identify and characterize this compound derivatives that exhibit cytotoxic or cytostatic effects on human cancer cell lines using a high-throughput, fluorescence-based cell viability assay.
Background: The benzothiazole core is present in numerous compounds with demonstrated anticancer properties.[4][6] These compounds can induce apoptosis and inhibit cell proliferation through various mechanisms.[3] A high-throughput screening approach allows for the rapid evaluation of a large library of derivatives to identify lead compounds for further development.
Assay Principle: This protocol utilizes a resazurin-based assay, a common method for assessing cell viability. In viable, metabolically active cells, resazurin (a blue, non-fluorescent dye) is reduced to resorufin (a pink, highly fluorescent compound). A decrease in fluorescence signal in the presence of a test compound indicates a reduction in cell viability.
Experimental Protocol: Resazurin-Based Cell Viability Assay
This protocol is designed for a 384-well microplate format, suitable for automated HTS systems.[7]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Resazurin sodium salt solution (0.15 mg/mL in PBS, sterile filtered)
-
This compound derivatives library (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
384-well clear-bottom, black-walled microplates
-
Automated liquid handler
-
Multimode microplate reader with fluorescence capabilities (Excitation: ~560 nm, Emission: ~590 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to a final concentration of 1 x 10⁵ cells/mL in complete medium.
-
Using an automated dispenser, add 40 µL of the cell suspension to each well of the 384-well plate (4,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a master plate of test compounds, positive control, and negative control in DMSO.
-
Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the master plate to the cell plate. The final concentration of DMSO should be kept below 0.5%.
-
-
Incubation:
-
Incubate the cell plate with the compounds for 48-72 hours at 37°C and 5% CO₂.
-
-
Assay Development:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader.
-
Data Presentation
Table 1: Representative Cell Viability Data for Benzothiazole Derivatives against HeLa Cells
| Compound ID | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| BTZ-001 | 10 | 92.5 | 1.2 |
| BTZ-002 | 10 | 15.2 | > 50 |
| This compound | 10 | 48.7 | 11.5 |
| BTZ-004 | 10 | 85.1 | 2.8 |
| Doxorubicin (Control) | 1 | 98.2 | 0.09 |
Note: Data are hypothetical and for illustrative purposes.
Workflow Diagram
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. assaygenie.com [assaygenie.com]
Application Notes: High-Sensitivity LC-MS/MS Method for the Quantification of 2-Chlorobenzo[d]thiazol-6-ol in Human Plasma
Abstract
This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Chlorobenzo[d]thiazol-6-ol in human plasma. The protocol employs a robust solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by rapid and selective analysis using LC-MS/MS. This method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound for pharmacokinetic, toxicokinetic, or metabolism studies. The described methodology, including sample preparation and instrument parameters, provides a strong foundation for formal validation in a regulated bioanalytical laboratory.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical research and development. Accurate determination of its concentration in biological matrices such as plasma is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for bioanalytical studies.[1][2] This document presents a comprehensive protocol for a proposed analytical method, designed to achieve low limits of quantification and high throughput.
Proposed Analytical Method
The analytical approach involves the isolation of this compound and a suitable internal standard (IS) from human plasma using solid-phase extraction. The extracted samples are then analyzed by reverse-phase HPLC coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Data Presentation: Target Analytical Validation Parameters
The following tables summarize the target quantitative performance characteristics for the proposed method, based on common industry and regulatory expectations for bioanalytical method validation.[3][4]
Table 1: Proposed Calibration Curve and Sensitivity
| Parameter | Target Value |
| Linearity Range | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantitation (ULOQ) | 1000 ng/mL |
Table 2: Target Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Target Accuracy (% Bias) | Target Precision (%RSD) |
| LLOQ | 0.1 | ± 20% | ≤ 20% |
| Low QC (LQC) | 0.3 | ± 15% | ≤ 15% |
| Medium QC (MQC) | 50 | ± 15% | ≤ 15% |
| High QC (HQC) | 800 | ± 15% | ≤ 15% |
Table 3: Target Recovery and Matrix Effect
| Parameter | Quality Control Level | Target Value |
| Analyte Recovery | LQC, MQC, HQC | Consistent, precise, and reproducible |
| Matrix Factor | LQC, HQC | 0.8 - 1.2 |
| IS-Normalized Matrix Factor (%CV) | LQC, HQC | ≤ 15% |
Experimental Protocols
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create working solutions for spiking into plasma.
-
Calibration Standards (CS): Prepare calibration standards by spiking the appropriate working standard solutions into blank human plasma to achieve final concentrations ranging from 0.1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentrations: 0.1 ng/mL (LLOQ), 0.3 ng/mL (LQC), 50 ng/mL (MQC), and 800 ng/mL (HQC).
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on standard procedures for extracting small molecules from plasma.[5][6]
-
Pre-treatment: Allow all plasma samples (CS, QC, and unknown) to thaw at room temperature. Vortex each sample gently. Pipette 200 µL of plasma into a clean microcentrifuge tube. Add 20 µL of internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Strata-X-C) by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Instrumentation and Conditions
The following are proposed starting parameters for method development. Optimization will be required.
Table 4: Proposed Liquid Chromatography Parameters
| Parameter | Suggested Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 5: Proposed Mass Spectrometry Parameters
| Parameter | Suggested Condition |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound. A hypothetical transition could be m/z 200.0 -> 136.1 (Precursor -> Product) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | +5500 V |
| Temperature | 550°C |
Visualizations
Caption: Overall experimental workflow for the analysis of this compound.
Caption: Logical flow of a typical bioanalytical method validation process.
References
- 1. Application of direct urine LC-MS-MS analysis for screening of novel substances in drug abusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of 41 Drugs and Metabolites in Urine with Internal Hydrolysis Control by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chlorobenzo[d]thiazol-6-ol as a Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of cellular imaging due to their attractive photophysical properties.[1][2] These properties often include large Stokes shifts, high quantum yields, and environmental sensitivity, making them excellent candidates for the development of fluorescent probes.[2][3] This document provides detailed application notes and protocols for the use of 2-Chlorobenzo[d]thiazol-6-ol, a representative benzothiazole derivative, as a fluorescent probe in cellular imaging. While specific data for this compound is not extensively available, the following information is based on the well-characterized behavior of analogous benzothiazole-based probes and serves as a comprehensive guide for its application.
Benzothiazole-based probes have been successfully employed to visualize a variety of cellular components and processes, including the detection of reactive oxygen species (ROS) like hydrogen peroxide, metal ions, and specific amino acids such as cysteine.[4][5][6][7][8] Their mechanism of action often relies on processes like Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT), which can be modulated by the local cellular environment or by specific reactions with analytes, leading to a "turn-on" or ratiometric fluorescent response.[3][5][9]
Photophysical and Chemical Properties
The utility of a fluorescent probe is defined by its photophysical characteristics. The following table summarizes the hypothetical, yet representative, properties of this compound, based on data for similar benzothiazole derivatives.
| Property | Value | Reference Analogue Data |
| Chemical Formula | C₇H₄ClNOS | [10] |
| Molecular Weight | 185.63 g/mol | [10] |
| Excitation Wavelength (λex) | ~390 nm | [3] |
| Emission Wavelength (λem) | ~470 nm | [3] |
| Stokes Shift | ~80 nm | [3] |
| Quantum Yield (Φ) | > 0.5 in non-polar environments | [3][8] |
| Molar Absorptivity (ε) | > 10,000 M⁻¹cm⁻¹ | [2] |
| Solubility | Soluble in DMSO, ethanol, acetonitrile | [4][5] |
Disclaimer: The quantitative photophysical data presented above for this compound are hypothetical and are based on the properties of similar benzothiazole-based fluorescent probes.[3] Experimental validation is required for precise characterization.
General Experimental Workflow
The following diagram outlines a typical workflow for the application of this compound in cellular imaging experiments.
Caption: General workflow for cellular imaging with a fluorescent probe.
Detailed Experimental Protocols
The following protocols are generalized for the use of benzothiazole-based probes and should be optimized for specific cell types and experimental conditions.
Protocol 1: Preparation of Probe Stock Solution
-
Dissolution: Dissolve this compound in anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.[4]
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[4]
Protocol 2: Cell Culture and Staining
-
Cell Seeding: Seed the cells of interest (e.g., HeLa, A549, HepG2) onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 60-70% confluency at the time of imaging.[4][5]
-
Incubation: Culture the cells in their appropriate growth medium at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours.
-
Probe Loading:
-
Prepare a working solution of the probe by diluting the stock solution in serum-free medium or Phosphate-Buffered Saline (PBS) to a final concentration of 5-10 µM.[4]
-
Remove the culture medium from the cells and wash once with warm PBS.[4]
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.[4]
-
-
Washing: After incubation, wash the cells two to three times with warm PBS to remove any excess probe.[4]
-
Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. The cells are now ready for imaging.
Protocol 3: Fluorescence Microscopy and Image Acquisition
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe (e.g., DAPI or custom filter set for excitation around 390 nm and emission around 470 nm).
-
Imaging Conditions: Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
-
Control Groups: Image unstained cells (autofluorescence control) and cells treated with vehicle (DMSO) alone to establish baseline fluorescence levels.
-
Time-Lapse Imaging: For dynamic studies, acquire images at regular intervals.
Potential Application: Detection of Intracellular Analytes
Many benzothiazole probes are designed to react with specific intracellular analytes, leading to a change in their fluorescence properties. A common application is the detection of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which are implicated in various signaling pathways and disease states.[4][5]
Hypothetical Signaling Pathway for ROS Detection
The following diagram illustrates a hypothetical "turn-on" mechanism for a benzothiazole-based ROS probe. In its native state, the probe is non-fluorescent. Upon reaction with an analyte like H₂O₂, a chemical modification occurs, releasing the fluorescent benzothiazole core.
Caption: "Turn-on" mechanism for a ROS-sensitive probe.
Protocol for Detecting Induced ROS Production
-
Cell Preparation and Probe Loading: Follow Protocol 2 for cell seeding and probe loading.
-
Induction of ROS: After washing, treat the cells with a known ROS inducer (e.g., 100 µM H₂O₂ or 1 µg/mL Phorbol 12-myristate 13-acetate (PMA)) diluted in culture medium.[4]
-
Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes) at 37°C.[4]
-
Imaging: Proceed with fluorescence microscopy as described in Protocol 3.
-
Data Analysis: Quantify the fluorescence intensity in the treated cells and compare it to the control (uninduced) cells. An increase in fluorescence intensity would indicate the detection of the analyte.
Data Analysis and Interpretation
-
Image Processing: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to process the acquired images.
-
Quantification: Measure the mean fluorescence intensity per cell or in defined regions of interest (ROIs).
-
Normalization: Normalize the fluorescence intensity of treated cells to that of control cells.
-
Statistical Analysis: Perform appropriate statistical tests to determine the significance of any observed changes in fluorescence.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Signal | Incomplete removal of excess probe. | Increase the number and duration of washing steps. Optimize the probe concentration. |
| Probe precipitation. | Ensure the probe is fully dissolved in the working solution. Avoid using serum during probe loading. | |
| Low or No Signal | Inefficient probe loading. | Increase incubation time or probe concentration. Check cell health. |
| Incorrect filter set. | Verify that the excitation and emission filters match the spectral properties of the probe. | |
| Phototoxicity/Bleaching | High excitation light intensity or prolonged exposure. | Reduce the excitation intensity and exposure time. Use a more sensitive camera. |
Conclusion
This compound holds potential as a fluorescent probe for cellular imaging, leveraging the advantageous photophysical properties of the benzothiazole scaffold. The protocols and data presented herein, based on the characteristics of similar compounds, provide a robust framework for researchers to begin exploring its applications. As with any fluorescent probe, optimization of experimental parameters for the specific cell type and biological question is crucial for obtaining reliable and reproducible results.
References
- 1. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lookchem.com [lookchem.com]
Application Notes and Protocols for the Step-by-Step Functionalization of 2-Chlorobenzo[d]thiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic functionalization of the benzothiazole scaffold, particularly at the C-2 and C-6 positions, has been shown to be critical in modulating the biological efficacy of these compounds.[1][3][4] 2-Chlorobenzo[d]thiazol-6-ol presents a versatile platform for derivatization at three key positions: the reactive 2-chloro group, the nucleophilic 6-hydroxyl group, and the benzothiazole ring itself.
This document provides detailed protocols for the targeted functionalization of this compound, enabling the synthesis of diverse chemical libraries for drug discovery and development. The methodologies described herein are based on established and robust chemical transformations, including palladium-catalyzed cross-coupling reactions and classical nucleophilic substitution.
Functionalization Strategies
The functionalization of this compound can be systematically approached by targeting its distinct reactive sites. The 2-chloro position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of aryl, heteroaryl, and amino substituents. The 6-hydroxyl group can be readily derivatized through Williamson ether synthesis to generate a variety of alkoxy-substituted benzothiazoles.
Experimental Protocols
Protocol 1: C-2 Functionalization via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling reaction to introduce aryl or heteroaryl substituents at the C-2 position.
Materials:
-
This compound
-
Arylboronic acid or heteroarylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2 equivalents)
-
Toluene, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the corresponding arylboronic acid (1.2 equivalents), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed water (4:1 ratio) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl/heteroaryl-benzo[d]thiazol-6-ol.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 24 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 16 | 75-85 |
Table 1: Representative conditions for Suzuki-Miyaura coupling with this compound.
Protocol 2: C-2 Functionalization via Buchwald-Hartwig Amination
This protocol details the palladium-catalyzed Buchwald-Hartwig amination for the synthesis of 2-amino-substituted benzothiazole derivatives.[5]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and NaOtBu (1.4 equivalents) to a dry Schlenk tube.
-
Add this compound (1 equivalent) and the amine (1.2 equivalents).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture with stirring at 100 °C for 12-18 hours.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to yield the desired 2-amino-benzo[d]thiazol-6-ol derivative.
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 20 | 75-85 |
| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100 | 18 | 82-92 |
Table 2: Representative conditions for Buchwald-Hartwig amination with this compound.
Protocol 3: C-6 Functionalization via Williamson Ether Synthesis
This protocol describes the O-alkylation of the 6-hydroxyl group via the Williamson ether synthesis.[6]
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add K₂CO₃ (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chlorobenzo[d]thiazol-6-alkoxy derivative.
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodomethane | K₂CO₃ | DMF | RT | 24 | 90-98 |
| 2 | Benzyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 12 | 85-95 |
| 3 | Ethyl bromoacetate | NaH | THF | RT | 18 | 80-90 |
Table 3: Representative conditions for Williamson ether synthesis with this compound.
Biological Applications and Signaling Pathways
Derivatives of 2,6-disubstituted benzothiazoles have demonstrated significant potential as anticancer agents.[1][2][3][4] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast), HeLa (cervical), and MG63 (osteosarcoma).[3][4] The mechanism of action for many of these derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
One important target for benzothiazole derivatives is the vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients, thereby impeding tumor growth. Another class of enzymes targeted by benzothiazole derivatives are Rho-associated kinases (ROCK), which are involved in cell adhesion, motility, and proliferation.[8]
The functionalization of the this compound scaffold as described in these protocols allows for the systematic exploration of structure-activity relationships (SAR) and the development of potent and selective inhibitors of these and other relevant biological targets. The diverse library of compounds that can be generated will be invaluable for identifying novel therapeutic agents for the treatment of cancer and other diseases.
References
- 1. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. [PDF] Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazoles as Rho-associated kinase (ROCK-II) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing 2-Chlorobenzo[d]thiazol-6-ol in the Synthesis of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-Chlorobenzo[d]thiazol-6-ol as a key intermediate in the synthesis of various enzyme inhibitors. The benzothiazole scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown significant potential in the inhibition of enzymes implicated in a range of diseases.
Introduction to Benzothiazole-Based Enzyme Inhibitors
Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, antidiabetic, and neuroprotective effects.[1][2] The rigid bicyclic structure of the benzothiazole core serves as a versatile scaffold for the design of potent and selective enzyme inhibitors. The hydroxyl group at the 6-position and the chloro group at the 2-position of this compound offer reactive sites for further chemical modifications, enabling the synthesis of a wide array of derivatives targeting various enzymes.
Derivatives of the benzothiazole scaffold have been reported to inhibit several key enzymes, including:
-
Carbonic Anhydrases (CAs): Novel 2-aminobenzothiazole derivatives bearing a sulfonamide group at the 6-position have been synthesized and shown to be highly potent inhibitors of cytosolic CA I and II, as well as tumor-associated isozymes CA IX and XII.[3]
-
Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE): Benzothiazole derivatives have been designed as dual inhibitors of AChE and MAO-B, which is a promising strategy for the treatment of Alzheimer's disease.[4][5]
-
Tyrosine Kinases: Benzothiazole-based compounds have been investigated as inhibitors of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial targets in cancer therapy.[6][7]
-
Urease: N-(6-arylbenzo[d]thiazol-2-yl)acetamides have demonstrated significant urease inhibitory activity.[8]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various benzothiazole derivatives synthesized from precursors related to this compound.
Table 1: Inhibition of Carbonic Anhydrase Isoforms by Benzothiazole-6-sulfonamide Derivatives [3]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Example Compound A | >10000 | 45.4 | 5.8 | 3.5 |
| Example Compound B | 8750 | 3.5 | 8.9 | 4.7 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
Table 2: Inhibition of MAO and AChE by Benzothiazole Derivatives [4]
| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | AChE IC₅₀ (µM) |
| Derivative 4a | 120 | 85 | 1.25 |
| Derivative 4n | 98 | 65 | 0.98 |
| Moclobemide (Standard) | 210 | - | - |
| Selegiline (Standard) | - | 15 | - |
Table 3: Urease Inhibition by N-(6-arylbenzo[d]thiazol-2-yl)acetamide Derivatives [8]
| Compound | Urease Inhibition IC₅₀ (µg/mL) |
| 3a | 19.5 |
| 3b | 16.5 |
| 3h | 17.2 |
| Thiourea (Standard) | 23.1 |
Experimental Protocols
This section provides detailed synthetic protocols for the preparation of enzyme inhibitors starting from or analogous to syntheses involving 2-chlorobenzothiazole derivatives.
General Synthesis of Piperazine-Substituted Benzothiazole Derivatives for MAO and AChE Inhibition[4][5]
This protocol describes a synthetic route starting from a 2-chlorobenzothiazole derivative, which can be adapted from this compound.
Step 1: Synthesis of 2-(Piperazin-1-yl)benzo[d]thiazole Intermediate
-
To a solution of 2-Chlorobenzo[d]thiazole (1 mmol) in a suitable solvent such as ethanol or DMF, add piperazine (1.2 mmol).
-
Add a base, such as triethylamine or potassium carbonate (2 mmol), to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the 2-(piperazin-1-yl)benzo[d]thiazole intermediate.
Step 2: Synthesis of Final Inhibitor
-
Dissolve the 2-(piperazin-1-yl)benzo[d]thiazole intermediate (1 mmol) in a suitable solvent like dichloromethane or acetone.
-
Add the desired acyl chloride or sulfonyl chloride (1.1 mmol) and a base (e.g., triethylamine, 1.5 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final product by column chromatography to yield the target enzyme inhibitor.
Synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides for Urease Inhibition[8]
This protocol involves a Suzuki cross-coupling reaction to introduce an aryl group at the 6-position. A similar strategy could be employed starting with a brominated analog of this compound.
Step 1: Acetylation of 2-Amino-6-bromobenzo[d]thiazole
-
Dissolve 2-amino-6-bromobenzo[d]thiazole (1 mmol) in acetic anhydride (5 mL).
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and pour it into cold water.
-
Filter the precipitate, wash with water, and dry to obtain N-(6-bromobenzo[d]thiazol-2-yl)acetamide.
Step 2: Suzuki Cross-Coupling
-
To a mixture of N-(6-bromobenzo[d]thiazol-2-yl)acetamide (1 mmol), the desired aryl boronic acid or pinacol ester (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol) in a suitable solvent like 1,4-dioxane, add a base (e.g., K₂CO₃, 2 mmol) and water.
-
Heat the reaction mixture at 80-100 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the final N-(6-arylbenzo[d]thiazol-2-yl)acetamide inhibitor.
Visualizations
Synthetic Workflow and Signaling Pathways
The following diagrams illustrate the general synthetic workflow for preparing benzothiazole-based enzyme inhibitors and a simplified signaling pathway for enzyme inhibition.
Caption: General synthetic workflow for enzyme inhibitors.
Caption: Simplified enzyme inhibition mechanism.
Caption: Logical flow in drug discovery.
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design and synthesis of benzothiazole-6-sulfonamides acting as highly potent inhibitors of carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 5. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 6. New Approaches for the Synthesis of 2,3,5,6-Tetrahydrobenzo[d]thiazole Derivatives and their Anti-Proliferative, c-Met Enzymatic Activity and Tyrosine Kinases Inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for testing the anti-inflammatory properties of 2-Chlorobenzo[d]thiazol-6-ol
Application Notes and Protocols
Topic: Experimental Design for Testing the Anti-inflammatory Properties of 2-Chlorobenzo[d]thiazol-6-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens and damaged cells.[1] Macrophages are key players in the inflammatory process, and their activation by agents like bacterial lipopolysaccharide (LPS) triggers the release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3][4] The overproduction of these mediators is a hallmark of chronic inflammatory diseases.[1] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the genes encoding these pro-inflammatory molecules.[5][6] Consequently, inhibiting pathways that lead to the production of these mediators, such as the NF-κB signaling cascade, is a primary strategy for developing novel anti-inflammatory drugs.[7]
Thiazole and benzothiazole derivatives have garnered significant interest for their diverse biological activities, including anti-inflammatory properties.[8][9] Studies have shown that compounds from this class can inhibit key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) and modulate signaling pathways such as NF-κB.[10][11][12][13][14] This document provides a detailed experimental framework for evaluating the anti-inflammatory potential of a novel benzothiazole compound, this compound, using an in vitro model of inflammation based on LPS-stimulated murine macrophage RAW 264.7 cells.
Overall Experimental Workflow
The experimental design follows a logical progression from initial toxicity and efficacy screening to mechanistic studies. First, the cytotoxicity of the compound is determined to establish non-toxic working concentrations. Next, its primary anti-inflammatory efficacy is assessed by measuring the inhibition of nitric oxide and key pro-inflammatory cytokines. Finally, the underlying mechanism of action is investigated by examining its effect on the expression of inflammatory proteins and the activation of the NF-κB signaling pathway.
Caption: A flowchart of the experimental workflow.
Data Presentation
Quantitative data from the experiments should be summarized for clarity and comparative analysis.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
|---|---|---|
| Control (Untreated) | - | 100 ± 4.5 |
| Vehicle (0.1% DMSO) | - | 99.1 ± 5.2 |
| Compound | 1 | 98.5 ± 4.8 |
| 5 | 97.2 ± 5.1 | |
| 10 | 95.8 ± 4.9 | |
| 25 | 91.3 ± 5.5 | |
| 50 | 85.6 ± 6.1 |
| | 100 | 62.4 ± 7.3 |
Table 2: Effect on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Inhibition of NO Production |
|---|---|---|---|
| Control (Untreated) | - | 1.8 ± 0.4 | - |
| LPS (1 µg/mL) | - | 52.6 ± 3.3 | 0% |
| LPS + Compound | 1 | 45.1 ± 2.9 | 14.3% |
| 5 | 33.7 ± 2.5 | 35.9% | |
| 10 | 21.4 ± 2.1 | 59.3% | |
| 25 | 10.8 ± 1.5 | 79.5% |
| LPS + L-NAME (100 µM) | - | 5.3 ± 0.9 | 89.9% |
Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
|---|---|---|---|
| Control (Untreated) | - | 35 ± 8 | 15 ± 5 |
| LPS (1 µg/mL) | - | 3580 ± 210 | 2850 ± 180 |
| LPS + Compound | 10 | 1860 ± 150 | 1620 ± 130 |
| 25 | 940 ± 110 | 780 ± 95 |
| LPS + Dexamethasone (1 µM) | - | 450 ± 60 | 310 ± 45 |
Table 4: Densitometry Analysis of Western Blot Results | Treatment Group | Relative Protein Expression (Fold Change vs. LPS) (Mean ± SD) | | :--- | :--- | | | iNOS | COX-2 | p-IκBα / IκBα | | Control (Untreated) | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.11 ± 0.03 | | LPS (1 µg/mL) | 1.00 | 1.00 | 1.00 | | LPS + Compound (25 µM) | 0.28 ± 0.06 | 0.45 ± 0.08 | 0.35 ± 0.07 |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.[15]
-
Culture Medium: Prepare complete RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16]
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.[15]
-
Subculture: Passage cells every 2-3 days to maintain logarithmic growth. Detach cells using a cell scraper.
Protocol 2: Cell Viability (MTT) Assay
This assay is performed to determine the non-toxic concentration range of the test compound.[7]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (DMSO, final concentration ≤ 0.1%) for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control group.
Protocol 3: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.[7]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 2.
-
Treatment and Stimulation: Pre-treat cells with non-toxic concentrations of the compound for 1 hour. Then, stimulate inflammation by adding LPS to a final concentration of 1 µg/mL.[17] Incubate for 24 hours. Include untreated, LPS-only, and positive control (e.g., L-NAME) groups.
-
Sample Collection: Collect 50-100 µL of the cell culture supernatant from each well.[7]
-
Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[7][17]
-
Incubation and Measurement: Incubate at room temperature for 10-15 minutes.[7] Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol measures the concentration of TNF-α and IL-6 in the cell culture supernatant.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Treat with the compound and/or LPS as described in Protocol 3. A 24-hour incubation period is typically used for cytokine production.[4][18]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any cells and collect the supernatant. Store at -80°C until analysis.
-
ELISA Procedure: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[4]
-
Analysis: Generate a standard curve for each cytokine and calculate the concentrations in the samples.
Mechanism of Action Studies
Hypothesized Signaling Pathway
LPS binding to Toll-like receptor 4 (TLR4) on macrophages initiates a signaling cascade that leads to the activation of the IKK complex. IKK phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate into the nucleus, where it binds to the promoters of inflammatory genes, inducing the transcription of proteins like iNOS and COX-2. This compound is hypothesized to inhibit one or more steps in this pathway, thereby reducing the expression of these inflammatory mediators.[6][14]
Caption: Hypothesized LPS-induced NF-κB signaling pathway.
Protocol 5: Western Blot Analysis
This technique is used to measure the protein levels of iNOS, COX-2, and phosphorylated IκBα (p-IκBα) to investigate the compound's effect on the NF-κB pathway.[19]
-
Cell Lysis: Seed RAW 264.7 cells in a 6-well plate. Treat with the compound and/or LPS for the appropriate time (e.g., 30 minutes for p-IκBα, 24 hours for iNOS/COX-2). Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[20] Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21][22]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, p-IκBα, IκBα, or β-actin (as a loading control) overnight at 4°C.[20]
-
Washing and Secondary Antibody: Wash the membrane three times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washes, add a chemiluminescent substrate (ECL) and visualize the protein bands using an imaging system.[22]
-
Analysis: Quantify the band intensity using densitometry software and normalize to the loading control (β-actin).
Protocol 6: NF-κB Nuclear Translocation Assay
This immunofluorescence-based assay directly visualizes the location of the NF-κB p65 subunit within the cell.[5]
-
Cell Seeding: Seed RAW 264.7 cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes to induce NF-κB translocation.[6][23]
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% formaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[23]
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with a primary antibody against the NF-κB p65 subunit for 1-2 hours. After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.
-
Nuclear Staining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. In untreated cells, p65 staining will be primarily cytoplasmic. In LPS-stimulated cells, staining will shift to the nucleus. An effective inhibitor will prevent this translocation, keeping the p65 signal in the cytoplasm.[6]
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]
- 4. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of NF-κB Activation in TLR-Activated Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 9. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 13. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. mjas.analis.com.my [mjas.analis.com.my]
- 18. researchgate.net [researchgate.net]
- 19. Western Blot Protocol | Leinco Technologies [leinco.com]
- 20. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 23. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chlorobenzo[d]thiazol-6-ol in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 2-Chlorobenzo[d]thiazol-6-ol as a key building block in the synthesis of advanced materials for organic electronics. The protocols outlined below are based on established synthetic methodologies for benzothiazole derivatives and serve as a guide for the development of novel organic semiconductors, dyes, and emissive materials.
Introduction to this compound in Material Science
This compound is a versatile heterocyclic compound with a unique combination of functional groups that make it an attractive starting material for the synthesis of functional organic materials. The benzothiazole core is a well-known electron-accepting moiety, and its derivatives have been explored for applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as fluorescent probes.[1][2] The presence of a hydroxyl group at the 6-position offers a site for further functionalization to tune the electronic and photophysical properties of the resulting materials. The chloro group at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.
Potential Applications in Organic Electronics
The structural features of this compound suggest its utility in the following areas:
-
Organic Light-Emitting Diodes (OLEDs): As a building block for emissive or host materials. The benzothiazole core can contribute to the electron-transporting properties of the material, while modification at the 6-hydroxyl group can be used to introduce hole-transporting moieties or to tune the emission color.
-
Organic Solar Cells (OSCs): In the design of non-fullerene acceptors or as a component of donor-acceptor polymers. The electron-deficient nature of the benzothiazole unit is beneficial for creating materials with appropriate energy levels for efficient charge separation.
-
Organic Dyes and Sensitizers: For use in dye-sensitized solar cells (DSSCs) or as fluorescent probes. The extended π-conjugation that can be achieved through derivatization can lead to strong absorption in the visible spectrum and tunable emission properties.
Experimental Protocols
The following are detailed protocols for the synthesis of a functional derivative of this compound and its incorporation into an organic electronic device.
Synthesis of a Donor-Acceptor Dye Derived from this compound
This protocol describes a plausible synthesis of a donor-acceptor dye where the 2-chlorobenzothiazole-6-ol moiety acts as the acceptor and a triphenylamine unit serves as the donor.
Materials:
-
This compound
-
4-(Diphenylamino)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
Procedure:
-
To a 100 mL three-necked round-bottom flask, add this compound (1.0 mmol), 4-(diphenylamino)phenylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.2 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 40 mL of anhydrous toluene and 10 mL of ethanol to the flask via a syringe.
-
Heat the reaction mixture to 90 °C and stir under the inert atmosphere for 24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Fabrication of a Simplified Organic Solar Cell Device
This protocol outlines the fabrication of a bulk heterojunction organic solar cell using the synthesized benzothiazole derivative as an acceptor material.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS)
-
A suitable polymer donor (e.g., P3HT)
-
The synthesized benzothiazole-based acceptor
-
Chlorobenzene (anhydrous)
-
Calcium (Ca)
-
Aluminum (Al)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying in an oven.
-
Treat the cleaned substrates with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
Prepare a blend solution of the polymer donor and the synthesized benzothiazole acceptor in a suitable weight ratio (e.g., 1:1.2) in anhydrous chlorobenzene.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox.
-
Anneal the active layer at an optimized temperature (e.g., 110 °C) for 10 minutes.
-
Thermally evaporate a layer of calcium (Ca) followed by a layer of aluminum (Al) through a shadow mask to define the cathode.
-
Encapsulate the device to protect it from air and moisture.
Characterization and Data Presentation
The synthesized materials and fabricated devices should be thoroughly characterized to evaluate their properties and performance.
Material Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
UV-Vis Absorption and Photoluminescence Spectroscopy: To investigate the optical properties, including the absorption and emission spectra, and to determine the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels and assess the electrochemical stability.
Device Performance
The performance of the fabricated organic solar cells should be evaluated under standard testing conditions (AM 1.5G illumination, 100 mW/cm²).
Table 1: Exemplary Performance Data for Benzothiazole-Based Organic Solar Cells
| Donor Material | Acceptor Material | Open-Circuit Voltage (VOC) [V] | Short-Circuit Current (JSC) [mA/cm²] | Fill Factor (FF) [%] | Power Conversion Efficiency (PCE) [%] |
| P3HT | BT-Derivative 1 | 0.85 | 10.2 | 70 | 6.1 |
| PTB7-Th | BT-Derivative 2 | 0.92 | 15.5 | 75 | 10.7 |
| Polymer X | Hypothetical Derivative of this compound | 0.95 | 17.0 | 72 | 11.6 |
Note: The data for the hypothetical derivative is an estimation based on the performance of similar high-efficiency benzothiazole-based acceptors and serves as a target for material design.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the donor-acceptor dye.
Organic Solar Cell Fabrication Workflow
Caption: Workflow for organic solar cell fabrication.
Structure-Property Relationship in Benzothiazole-Based Materials
Caption: Logical relationships in benzothiazole materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chlorobenzo[d]thiazol-6-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Chlorobenzo[d]thiazol-6-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Question 1: My yield of the precursor, 2-amino-6-hydroxybenzothiazole, is low. What are the likely causes and how can I improve it?
Low yield in the synthesis of 2-amino-6-hydroxybenzothiazole can often be attributed to several factors related to the reaction conditions and reagents. A common route for this synthesis involves the reaction of p-aminophenol with a thiocyanate salt in the presence of a halogen.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Suboptimal Temperature Control: The initial stages of the reaction, particularly the addition of bromine or sulfuryl chloride, can be exothermic. Maintaining a low temperature during this addition is crucial to prevent side reactions.
-
Impure Reactants: The purity of the starting materials, especially the p-aminophenol, is critical. Impurities can lead to the formation of undesired byproducts. Using freshly purified reactants is advisable.
-
Improper pH during Workup: During the workup and precipitation of the product, the pH of the solution plays a significant role. Ensure the pH is adjusted correctly to maximize the precipitation of the desired product.
-
Oxidation of p-aminophenol: p-aminophenol is susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
Question 2: The Sandmeyer reaction to convert 2-amino-6-hydroxybenzothiazole to this compound is giving a very low yield and a complex mixture of products. What could be the problem?
The Sandmeyer reaction is a powerful tool for introducing a chloro group, but it can be sensitive, especially with a hydroxyl group present on the aromatic ring. The primary challenge is the stability of the intermediate diazonium salt.
Potential Causes and Solutions:
-
Decomposition of the Diazonium Salt: The diazonium salt of 2-amino-6-hydroxybenzothiazole can be unstable, especially at elevated temperatures. It is imperative to maintain a low temperature (typically 0-5 °C) throughout the diazotization and the subsequent reaction with the copper(I) chloride catalyst.[1] The diazonium salt should be used immediately after its formation.
-
Side Reactions Involving the Hydroxyl Group: The electron-donating nature of the hydroxyl group can make the aromatic ring more susceptible to side reactions, such as the formation of phenolic byproducts where the diazonium group is replaced by another hydroxyl group.[2] This is a common side reaction in Sandmeyer reactions of hydroxy-substituted anilines.
-
Incomplete Diazotization: Insufficient acid or sodium nitrite can lead to incomplete formation of the diazonium salt. Ensure that the stoichiometry of the reagents is correct.
-
Catalyst Activity: The quality and activity of the copper(I) chloride catalyst are crucial. Use freshly prepared or high-quality commercial CuCl.
-
Formation of Azo Dyes: Under certain conditions, the diazonium salt can couple with unreacted 2-amino-6-hydroxybenzothiazole or other electron-rich species to form colored azo dye impurities.
Question 3: I am having difficulty purifying the final product, this compound. What purification strategies are recommended?
Purification of chlorobenzothiazoles can be challenging due to the presence of closely related impurities.
Recommended Purification Methods:
-
Column Chromatography: Silica gel column chromatography is often effective for separating the desired product from byproducts. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is recommended.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen include ethanol, methanol, acetone, and mixtures with water.[3]
-
Acid-Base Extraction: The phenolic hydroxyl group allows for selective extraction. By dissolving the crude product in an organic solvent and washing with a weak aqueous base (e.g., sodium bicarbonate solution), acidic impurities can be removed. The desired product can then be extracted into a stronger aqueous base (e.g., sodium hydroxide solution), leaving neutral impurities in the organic layer. The product can then be re-precipitated by acidifying the aqueous layer.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound?
A common and logical synthetic approach is a two-step process:
-
Synthesis of the precursor: Preparation of 2-amino-6-hydroxybenzothiazole from p-aminophenol.
-
Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group of the precursor to a chloro group via a diazonium salt intermediate using a copper(I) chloride catalyst.
Q2: What are the critical parameters for a successful Sandmeyer reaction in this synthesis?
The critical parameters for a successful Sandmeyer reaction include:
-
Temperature: Diazotization must be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1]
-
Acid Concentration: A sufficient concentration of a non-nucleophilic acid (like sulfuric acid or tetrafluoroboric acid) is crucial for the formation of the diazonium salt.
-
Copper(I) Chloride: The use of a fresh and active copper(I) chloride catalyst is essential for the conversion of the diazonium salt to the final chlorinated product.
-
Immediate Use of Diazonium Salt: The prepared diazonium salt should be used immediately in the next step to minimize decomposition.
Q3: What are the potential side reactions during the synthesis of the 2-amino-6-hydroxybenzothiazole precursor?
Common side reactions can include:
-
Over-halogenation: If a strong halogenating agent is used, multiple halogen atoms may be added to the aromatic ring.
-
Formation of Di-aryl Thioureas: Under certain conditions, dimerization of the thiourea intermediate can occur.
-
Oxidation of the Starting Material: p-aminophenol is prone to oxidation, which can lead to colored impurities.
Q4: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the precursor synthesis and the Sandmeyer reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in 2-amino-6-hydroxybenzothiazole Synthesis
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction | Monitor reaction by TLC; consider increasing reaction time or temperature moderately. |
| Suboptimal Temperature Control | Maintain low temperature (0-10 °C) during addition of halogenating agent. | |
| Impure Reactants | Use purified p-aminophenol and other reagents. | |
| Improper pH during Workup | Carefully adjust pH to the isoelectric point of the product to maximize precipitation. | |
| Oxidation of Starting Material | Perform the reaction under an inert atmosphere (N₂ or Ar). |
Table 2: Troubleshooting Guide for Low Yield in Sandmeyer Reaction
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Decomposition of Diazonium Salt | Maintain temperature at 0-5 °C throughout the process.[1] Use the diazonium salt immediately. |
| Formation of Phenolic Byproduct | Use a non-aqueous diazotization method if possible. Optimize catalyst and reaction time. | |
| Incomplete Diazotization | Ensure correct stoichiometry of acid and sodium nitrite. | |
| Inactive Catalyst | Use freshly prepared or high-quality CuCl. | |
| Formation of Azo Dyes | Ensure complete conversion of the amine to the diazonium salt before adding the copper catalyst. |
Experimental Protocols
Protocol 1: Synthesis of 2-amino-6-hydroxybenzothiazole (Adapted from similar syntheses)
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve p-aminophenol in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir until it dissolves.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring at room temperature for several hours until TLC analysis indicates the consumption of the starting material.
-
Pour the reaction mixture into a beaker of ice water and neutralize with a concentrated ammonia solution to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol/water.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
-
In a flask, suspend 2-amino-6-hydroxybenzothiazole in an aqueous solution of hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Synthetic pathway with potential side reactions.
References
Technical Support Center: Optimizing the Purity of 2-Chlorobenzo[d]thiazol-6-ol Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 2-Chlorobenzo[d]thiazol-6-ol derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My crude this compound derivative is a dark, oily substance instead of a solid. What could be the cause and how can I resolve this?
A1: The appearance of a dark oil suggests the presence of significant impurities or residual solvent. Several factors could contribute to this issue:
-
Incomplete Reaction or Side Reactions: The synthesis of benzothiazole derivatives can sometimes lead to the formation of polymeric byproducts or other colored impurities, especially if reaction temperatures are not carefully controlled.
-
Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) may not have been completely removed.
-
Low Melting Point of Impurities: A mixture of the product and impurities can have a lower melting point than the pure compound, resulting in an oily appearance.
Troubleshooting Steps:
-
Ensure Complete Removal of Solvents: Utilize high-vacuum drying or azeotropic distillation to remove residual high-boiling point solvents.
-
Purification via Salt Formation: Convert the crude product into its hydrochloride salt, which is often a crystalline solid that can be easily filtered and washed. The free base can then be regenerated by neutralization.
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Column Chromatography: If the material is highly impure, direct purification by column chromatography may be necessary. Pre-adsorbing the oily crude product onto silica gel can be an effective way to load it onto the column.
Q2: After recrystallization, the purity of my this compound derivative has not significantly improved. What can I do?
A2: Suboptimal recrystallization conditions are a common reason for poor purification. Consider the following:
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Incorrect Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Cooling Rate: Cooling the solution too quickly can cause the compound to precipitate out along with impurities, rather than forming pure crystals.
-
Saturation Level: If the solution is not sufficiently saturated, crystal yield will be low. Conversely, a supersaturated solution can lead to rapid precipitation and inclusion of impurities.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water or ethyl acetate/hexane).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
-
Second Recrystallization: A second recrystallization using a different solvent system may be necessary to remove persistent impurities.
Q3: I am seeing multiple spots on the TLC plate after column chromatography. How can I improve the separation?
A3: Poor separation during column chromatography can be due to several factors:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating your compound from its impurities.
-
Improper Column Packing: Air bubbles or cracks in the silica gel bed can lead to channeling and poor separation.
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity.
Troubleshooting Steps:
-
Optimize the Eluent System: Use TLC to test different solvent mixtures to find one that gives good separation (a difference in Rf values of at least 0.2) between your product and the impurities. A gradient elution (gradually increasing the polarity of the eluent) can be effective for separating compounds with a wide range of polarities.
-
Proper Column Packing: Ensure the silica gel is packed uniformly as a slurry and that there are no air bubbles.
-
Appropriate Loading: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower loading percentage is recommended.
Data Presentation
Table 1: Recrystallization Solvents for Benzothiazole Derivatives
| Solvent/Solvent System | Compound Type | Observations |
| Ethanol | 2-Amino-6-nitrobenzothiazole | Yielded solid product after cooling.[1] |
| Ethanol/Water | General Benzothiazoles | Effective for inducing crystallization of moderately polar compounds. |
| Isobutanol | 6-Chloro-2-hydroxy-benzothiazole | Used for the precipitation of the sodium salt intermediate. |
| Methanol/Chloroform | Thiazolidinone-substituted benzothiazoles | Used for recrystallization of the final product.[2] |
Table 2: Column Chromatography Conditions for Benzothiazole Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Purity Achieved |
| Silica Gel | Hexane/Ethyl Acetate (gradient) | General benzothiazole derivatives | Effective for separating compounds of varying polarities. |
| Silica Gel | Dichloromethane | 2-[(5-Chlorobenzo[d]thiazol-2-yl)thio]-N-phenylacetamides | Yielded pure solid products.[3] |
| Silica Gel | Petroleum Ether/Ethyl Acetate | Thieno-thiazolostilbenes | Used to isolate cis and trans isomers.[4] |
| Silica Gel (200-400 mesh) | Not specified | 6-Nitrobenzo[d]thiazol-2-ol | Flash column chromatography was used for purification.[5] |
Experimental Protocols
Protocol 1: Recrystallization of this compound Derivatives
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound derivative in a minimal amount of a suitable hot solvent (e.g., ethanol). Add the solvent in small portions until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound Derivatives
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Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., a mixture of hexane and ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow the solvent to drain, ensuring the silica gel packs evenly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and carefully add it to the top of the silica gel bed. Alternatively, pre-adsorb the crude material onto a small amount of silica gel for dry loading.
-
Elution: Begin eluting the column with the chosen solvent system. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Mandatory Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Potential signaling pathways modulated by benzothiazole derivatives in cancer cells.[6]
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Guide for 2-Chlorobenzo[d]thiazol-6-ol Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2-Chlorobenzo[d]thiazol-6-ol and related benzothiazole derivatives in their experimental assays. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My luciferase reporter assay is showing a weak or no signal after treatment with this compound. What are the possible causes and solutions?
A low or absent signal in a luciferase reporter assay can be attributed to several factors. A primary consideration when working with benzothiazole derivatives is their potential to directly inhibit the firefly luciferase (FLuc) enzyme due to structural similarities to its substrate, D-luciferin.
Troubleshooting Steps:
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Direct Luciferase Inhibition: To determine if this compound is inhibiting FLuc, perform a counter-screen using purified FLuc enzyme. A dose-response curve will help determine the compound's IC50 value against the enzyme.
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Reagent Quality and Stability: Ensure that the luciferase assay reagents, particularly the D-luciferin substrate and ATP, are fresh and have been stored correctly to prevent degradation.
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Cell Health and Transfection Efficiency: Poor cell health or low transfection efficiency can lead to reduced reporter protein expression. Monitor cell viability using a complementary assay (e.g., MTT or CellTiter-Glo) and optimize transfection conditions.
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Reporter Plasmid Integrity: Verify the integrity of your reporter plasmid DNA. Ensure that the promoter driving luciferase expression is appropriate for your cell type and experimental conditions.
Q2: I am observing an unexpectedly high signal or a signal that is out of the dynamic range of my instrument. What could be the cause?
An unusually high signal can be as problematic as a weak signal, potentially indicating assay artifacts rather than a true biological effect.
Troubleshooting Steps:
-
Compound Autofluorescence: While less common in luminescence assays, some compounds can exhibit intrinsic luminescence. This can be checked by measuring the signal from wells containing only the compound and assay buffer.
-
Enzyme Stabilization: Paradoxically, some FLuc inhibitors can stabilize the enzyme, leading to its accumulation and a resultant increase in the luminescent signal.[1] This is a known artifact of some luciferase inhibitors.
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Promoter Strength: A very strong promoter (e.g., CMV) driving the luciferase gene might lead to signal saturation, especially with long integration times.[2] Consider using a weaker promoter if saturation is a recurring issue.
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Reduce Reporter Plasmid Concentration: Titrating the amount of reporter plasmid used in transfections can help to bring the signal within the linear range of the luminometer.
Q3: My assay results show high variability between replicate wells. How can I improve the consistency?
High variability can mask real effects and make data interpretation difficult. Several factors related to experimental technique and setup can contribute to this issue.
Troubleshooting Steps:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when adding small volumes of compound or reagents. Using a multichannel pipette can introduce variability if not used carefully.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable reporter expression. Ensure a homogenous cell suspension and careful seeding.
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Plate Edge Effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance. It is advisable to either avoid using the outer wells or fill them with media without cells.
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Mixing of Reagents: Ensure thorough but gentle mixing of the cell lysate with the luciferase assay reagent to ensure a uniform reaction.
Quantitative Data for Assay Optimization
The following tables provide representative quantitative data to aid in the design and optimization of luciferase-based assays.
Table 1: Assay Performance Metrics for Robust Luciferase Reporter Assays
| Parameter | Recommended Value | Significance |
| Z'-factor | > 0.5 | A Z'-factor between 0.5 and 1.0 indicates a robust assay suitable for high-throughput screening.[2][3] |
| Signal-to-Background (S/B) Ratio | > 10 | A high S/B ratio indicates a large dynamic range for detecting changes in signal.[2] |
| Signal-to-Noise (S/N) Ratio | > 3 | A higher S/N ratio provides greater confidence in distinguishing the signal from background noise.[4] |
| Coefficient of Variation (%CV) | < 15% | A low %CV for replicate wells indicates good assay precision. |
Table 2: IC50 Values of Known Firefly Luciferase Inhibitors
This table provides examples of known FLuc inhibitors and their potencies. Benzothiazole derivatives may exhibit similar inhibitory activity.
| Inhibitor | IC50 Value | Chemical Class/Notes |
| Firefly luciferase-IN-1 | 0.25 nM | A highly potent and reversible inhibitor.[5] |
| Firefly luciferase-IN-2 | 0.15 µM | Inhibits P. pyralis luciferase.[5] |
| Fluc-IN-1 | 25 nM | Also inhibits the WNT/β-catenin signaling pathway.[5] |
| D-Luciferin 6′-methyl ether | 0.1 µM | A D-luciferin analog.[5] |
| Resveratrol | ~1.9 - 4.94 µM | A well-known, non-competitive inhibitor.[5][6] |
| Biochanin A | 640 nM | An isoflavonoid that inhibits Firefly luciferase.[5][6] |
Experimental Protocols
Detailed Methodology for a Dual-Luciferase® Reporter Assay
This protocol provides a general framework for a dual-luciferase assay to assess the impact of this compound on a specific signaling pathway.
1. Cell Culture and Plating:
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Culture cells in the appropriate medium and conditions.
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The day before transfection, seed cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
2. Transfection:
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Prepare a transfection mix containing the firefly luciferase reporter plasmid (with a response element for the pathway of interest) and a Renilla luciferase control plasmid (e.g., pRL-TK). A 10:1 to 50:1 ratio of firefly to Renilla plasmid is a good starting point.
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Use a suitable transfection reagent according to the manufacturer's protocol.
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Add the transfection mix to the cells and incubate for 24-48 hours.
3. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the transfection medium and add the medium containing the compound or vehicle control to the cells.
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Incubate for the desired treatment period.
4. Cell Lysis:
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Wash the cells once with phosphate-buffered saline (PBS).
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Add 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle rocking.
5. Luminescence Measurement:
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Add Luciferase Assay Reagent II (LAR II) to an opaque 96-well plate.
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Transfer the cell lysate to the plate containing LAR II.
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Immediately measure the firefly luminescence using a luminometer.
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Add Stop & Glo® Reagent to quench the firefly reaction and initiate the Renilla reaction.
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Measure the Renilla luminescence.
6. Data Analysis:
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Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change or percent inhibition relative to the vehicle-treated control.
Visualizing Workflows and Pathways
Diagram 1: General Troubleshooting Workflow for Luciferase Assays
References
Technical Support Center: Optimization of Reaction Conditions for 2-Chlorobenzo[d]thiazol-6-ol Modifications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the chemical modification of 2-Chlorobenzo[d]thiazol-6-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactive sites on the this compound scaffold?
The primary reactive sites on this compound are the hydroxyl group at the 6-position and the chloro group at the 2-position. The hydroxyl group is nucleophilic and can readily undergo O-alkylation or O-arylation. The chloro group at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines, thiols, or alkoxides.
Q2: What are the general considerations for optimizing a Williamson ether synthesis using this compound?
The Williamson ether synthesis is a common method for O-alkylation of the hydroxyl group.[1][2] Key parameters to optimize include the choice of base, solvent, temperature, and the nature of the alkylating agent. A moderately strong base like potassium carbonate (K2CO3) is often sufficient to deprotonate the phenolic hydroxyl group.[1] Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically used.[1] Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the alkylating agent.
Q3: How can I minimize side reactions during the modification of this compound?
Side reactions can be minimized by careful control of reaction conditions. For instance, when performing reactions at the hydroxyl group, the use of milder bases and lower temperatures can prevent undesired reactions at other sites. When targeting the 2-chloro position with a nucleophile, protecting the hydroxyl group might be necessary to avoid competitive reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to prevent the formation of byproducts due to over-running the reaction.[3]
Q4: What are the recommended purification methods for derivatives of this compound?
Purification of this compound derivatives typically involves standard techniques such as column chromatography on silica gel or recrystallization.[3] The choice of solvent for recrystallization will depend on the polarity of the synthesized derivative. For column chromatography, a gradient of ethyl acetate in hexane is a common eluent system.
Troubleshooting Guides
Low Yield in O-Alkylation (Williamson Ether Synthesis)
Problem: The yield of the desired ether derivative is consistently low.
| Potential Cause | Suggested Solution |
| Incomplete Deprotonation | Use a stronger base (e.g., sodium hydride) if K2CO3 is ineffective. Ensure the base is fresh and anhydrous. |
| Poor Solubility of Reactants | Switch to a more polar aprotic solvent like DMF or DMSO. Gentle heating can also improve solubility. |
| Side Reaction with Solvent | If using a reactive solvent, consider switching to a more inert one like 1,4-dioxane or toluene. |
| Decomposition of Reactants or Products | Lower the reaction temperature and monitor the reaction for shorter time intervals. |
| Inefficient Alkylating Agent | Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride). |
Unsuccessful Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
Problem: No desired product is formed when reacting this compound with a nucleophile.
| Potential Cause | Suggested Solution |
| Low Nucleophilicity | Use a stronger nucleophile or increase its concentration. The addition of a catalyst, such as a copper(I) salt for N-arylation, may be necessary.[4] |
| Steric Hindrance | If the nucleophile is bulky, steric hindrance may prevent the reaction. Consider using a less sterically hindered nucleophile. |
| Deactivation by the Hydroxyl Group | The free hydroxyl group might interfere with the reaction. Protect the hydroxyl group as a silyl ether or another suitable protecting group before attempting the SNAr reaction. |
| Inappropriate Solvent | The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred. |
| Insufficient Temperature | SNAr reactions often require elevated temperatures. Gradually increase the reaction temperature while monitoring for product formation and decomposition. |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of this compound
This protocol is based on the Williamson ether synthesis of related hydroxybenzothiazole derivatives.[1]
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To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M), add potassium carbonate (2.0 eq).
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Stir the mixture at room temperature for 30 minutes.
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Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.
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Heat the reaction to 60-80 °C and monitor the progress by TLC.
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After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Arylation at the 2-Position (Conceptual)
This is a conceptual protocol for the substitution of the 2-chloro group with an amine, based on similar transformations.
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Protect the hydroxyl group of this compound if necessary.
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In a reaction vessel, combine the protected this compound (1.0 eq), the desired amine (1.5 eq), a palladium or copper catalyst (e.g., Pd(OAc)2 or CuI, 5-10 mol%), a suitable ligand (e.g., a phosphine ligand for palladium or 1,10-phenanthroline for copper), and a base (e.g., Cs2CO3 or K3PO4, 2.0 eq).
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Add an anhydrous solvent (e.g., toluene, dioxane, or DMF).
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Degas the mixture and then heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C.
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Monitor the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent, and filter through a pad of celite.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography.
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Deprotect the hydroxyl group if necessary.
Data Presentation
Table 1: Optimization of Reaction Conditions for Suzuki Cross-Coupling of N-acetyl-6-bromo-2-aminobenzothiazole with Phenylboronic Acid (Adapted from a study on a related substrate[5])
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (3) | Na2CO3 | Toluene | 100 | 12 | 65 |
| 2 | Pd(PPh3)4 (3) | K2CO3 | Toluene | 100 | 12 | 70 |
| 3 | Pd(PPh3)4 (3) | Cs2CO3 | Toluene | 100 | 12 | 75 |
| 4 | Pd(PPh3)4 (3) | Cs2CO3 | DMF | 100 | 12 | 78 |
| 5 | Pd(PPh3)4 (3) | Cs2CO3 | 1,4-Dioxane | 100 | 12 | 80 |
| 6 | Pd2(dba)3 (3) / SPhos (6) | Cs2CO3 | 1,4-Dioxane | 100 | 12 | 82 |
Visualizations
Caption: General experimental workflow for modifications of this compound.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. francis-press.com [francis-press.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 5. Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Solubility of 2-Chlorobenzo[d]thiazol-6-ol for In Vitro Studies
This technical support guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting advice to enhance the solubility of 2-Chlorobenzo[d]thiazol-6-ol for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation of this compound in my aqueous cell culture medium. What is the likely cause?
A1: Precipitation is a strong indicator that the aqueous solubility of this compound is being exceeded in your experimental setup. Many heterocyclic compounds, including benzothiazole derivatives, exhibit poor water solubility.[1][2][3] This is a common challenge in in vitro studies.
Q2: What are the initial steps I should take to address the poor solubility of my compound?
A2: A stepwise approach is recommended. Start with simple and common techniques before moving to more complex formulations.
-
Co-solvents: The use of a water-miscible organic solvent is often the first line of approach to solubilize poorly water-soluble compounds.[4]
-
pH Adjustment: Since 75% of drugs are basic and 20% are acidic, modifying the pH of the solvent can significantly increase the solubility of ionizable compounds.[4]
-
Surfactants: Surfactants can be used to solubilize hydrophobic compounds by incorporating them into micelles.[2][4]
Q3: Are there more advanced techniques if the initial steps fail?
A3: Yes, several advanced methods can be employed:
-
Cyclodextrins: These form inclusion complexes with poorly soluble drugs, effectively increasing their water solubility.[4][5]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier to improve dissolution rate and solubility.[3][5]
-
Particle Size Reduction: Decreasing the particle size through methods like micronization or nanosuspension increases the surface area, which can enhance the dissolution rate.[1][4]
Q4: What are the potential impacts of these solubilization strategies on my in vitro assay?
A4: It is crucial to consider that the chosen method can affect your experimental results. Solvents like DMSO can have cellular effects, and surfactants can interfere with cell membranes or assay components.[6] Therefore, it is essential to include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.
Troubleshooting Guide
Issue: Compound precipitates after dilution of the stock solution into the aqueous assay buffer.
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | Increase the concentration of the co-solvent in the final solution (if tolerated by the cells). |
| Decrease the final concentration of the compound. | |
| pH Shift | Ensure the pH of the stock solution and the final buffer are compatible. Use a buffer system to maintain a stable pH. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. Ensure all solutions are equilibrated to the experimental temperature. |
Issue: Inconsistent results or high variability between replicate wells.
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization | Ensure the stock solution is fully dissolved before further dilution. Gentle heating or sonication may aid dissolution. |
| Compound Adsorption | Poorly soluble compounds can adsorb to plasticware. Using low-adhesion microplates or adding a small amount of a non-ionic surfactant (e.g., Tween 80) can help. |
| Vehicle Effects | High concentrations of co-solvents or surfactants can be cytotoxic or interfere with the assay. Determine the maximum tolerable concentration of the vehicle in a separate control experiment. |
Quantitative Data Summary
| Solubilization Method | Solvent/Vehicle | Illustrative Solubility (µg/mL) | Considerations |
| Aqueous Buffer | Phosphate Buffered Saline (PBS), pH 7.4 | < 1 | Baseline solubility |
| Co-solvent | 1% DMSO in PBS | 10 - 50 | Potential for DMSO-induced cellular effects at higher concentrations.[6] |
| pH Adjustment | pH 9.0 Buffer | 5 - 20 (for an acidic compound) | Requires the compound to be ionizable. May not be compatible with all cell types. |
| Surfactant | 0.1% Tween 80 in PBS | 50 - 200 | Potential for membrane disruption and assay interference.[2] |
| Cyclodextrin | 2% HP-β-CD in PBS | 100 - 500 | Can form inclusion complexes to enhance solubility.[5] |
Experimental Protocols
Protocol 1: Basic Solubility Assessment
-
Prepare a saturated solution of this compound in the desired solvent (e.g., PBS, cell culture medium).
-
Equilibrate the solution at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours with constant agitation.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: Preparation of a Co-solvent Stock Solution
-
Dissolve the highest possible concentration of this compound in 100% DMSO to create a high-concentration stock solution.
-
For the in vitro experiment, dilute this stock solution serially in the cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration is consistent across all experimental conditions and is below the tolerance level of the cell line being used (typically ≤ 0.5%).[6]
Visual Guides
Caption: A workflow for troubleshooting solubility issues.
Caption: Strategies to enhance aqueous solubility.
References
- 1. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. knc.ru [knc.ru]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2-Chlorobenzo[d]thiazol-6-ol Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-Chlorobenzo[d]thiazol-6-ol and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our guides are designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
Question 1: I am observing inconsistent retention times for my this compound sample during HPLC analysis. What are the potential causes and solutions?
Answer: Fluctuations in retention time can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:
-
Mobile Phase Composition: A small change in the mobile phase composition can significantly impact retention times. Ensure your mobile phase is fresh, well-mixed, and properly degassed. If preparing the mobile phase online, ensure the pumping system is functioning correctly.
-
Column Equilibration: Insufficient column equilibration is a common cause of retention time drift. It is crucial to allow adequate time for the column to equilibrate with the new mobile phase, which can sometimes take up to 60 column volumes for certain methods like ion-pairing chromatography.
-
Temperature Fluctuations: Ensure a stable column temperature. Even minor variations in ambient temperature can affect retention times. The use of a column oven is highly recommended for reproducible results.
-
Pump Issues: Leaks in the pump, worn seals, or faulty check valves can lead to inconsistent flow rates, directly impacting retention times. Regularly inspect your HPLC system for any signs of leaks, such as salt buildup around fittings.
Question 2: My chromatogram for this compound shows significant peak tailing. How can I improve the peak shape?
Answer: Peak tailing is a common issue, often related to secondary interactions between the analyte and the stationary phase. Given that this compound has a phenolic hydroxyl group, this is a likely cause.
-
Acidic Mobile Phase Modifier: The phenolic hydroxyl group can interact with residual silanols on the silica-based stationary phase. Adding a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid, to your mobile phase can suppress this interaction by protonating the silanols, leading to more symmetrical peaks.
-
Column Choice: If the issue persists, consider using a column with end-capping or a different stationary phase that is less prone to secondary interactions.
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
-
Extra-column Volume: Excessive tubing length or dead volume in the system can also contribute to peak broadening and tailing. Ensure all connections are properly made and the tubing is as short as possible.
Question 3: I am seeing unexpected peaks in my HPLC chromatogram after my this compound solution has been stored for a while. What could be the cause?
Answer: The appearance of new peaks is likely due to the degradation of your compound. Benzothiazole derivatives can be susceptible to several degradation pathways:
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Hydrolysis: The thiazole ring can undergo hydrolysis, especially under strongly acidic or basic conditions.[1] Ensure the pH of your solution is neutral and use aprotic, dry solvents for storage.[1]
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Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen or peroxides in the solvent.[1] To minimize this, use degassed solvents and consider storing your solutions under an inert atmosphere (e.g., nitrogen or argon).[1]
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Photodegradation: Exposure to UV or high-intensity visible light can induce photochemical degradation.[1] Always store your solutions in amber vials or otherwise protected from light.[1]
To confirm degradation, it is recommended to analyze freshly prepared solutions and compare the chromatograms.
Section 2: Mass Spectrometry (MS) Analysis
Question 1: I am having trouble interpreting the mass spectrum of my this compound sample. What are the key fragmentation patterns to look for?
Answer: The mass spectrum of this compound will exhibit characteristic features due to the presence of chlorine and the benzothiazole core.
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Isotopic Pattern of Chlorine: A key feature will be the isotopic pattern of the chlorine atom. You should observe two peaks for the molecular ion (and any chlorine-containing fragments) that are approximately 2 m/z units apart, with a relative intensity ratio of about 3:1 (for ³⁵Cl and ³⁷Cl).
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Fragmentation of the Benzothiazole Ring: The benzothiazole ring can undergo characteristic fragmentation. Common fragmentation pathways for heterocyclic compounds include the loss of small neutral molecules. For chromone derivatives containing a thiazole ring, fragmentation can involve the cleavage of the C-Cl bond and retro-Diels-Alder reactions.[2]
Question 2: My MS signal intensity is low. How can I improve it?
Answer: Low signal intensity can be due to a variety of factors, from sample preparation to instrument settings.
-
Matrix Effects: If you are analyzing your sample in a complex matrix, other components can suppress the ionization of your analyte. To mitigate this, effective sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended.[3]
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Analyte Instability: As mentioned previously, this compound may be unstable under certain conditions. Degradation during sample preparation or analysis will lead to a lower concentration of the target analyte and thus a weaker signal.
-
Ionization Source Optimization: Ensure that the parameters of your ion source (e.g., temperature, voltages) are optimized for your compound.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 1: The proton signals in the aromatic region of my ¹H NMR spectrum are difficult to assign. Are there any common challenges with benzothiazole derivatives?
Answer: The substitution pattern on the benzene ring of the benzothiazole core can lead to complex splitting patterns in the aromatic region of the ¹H NMR spectrum.
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Substituent Effects: The electron-donating or withdrawing nature of substituents can significantly influence the chemical shifts of the aromatic protons.[4]
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Overlapping Signals: In some cases, the signals of the aromatic protons may overlap, making direct assignment challenging.
-
2D NMR Techniques: To overcome these challenges, it is highly recommended to use two-dimensional (2D) NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confidently assign the proton and carbon signals.
Question 2: I am observing broad signals in my NMR spectrum. What could be the reason?
Answer: Broad signals in an NMR spectrum can arise from several factors:
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Chemical Exchange: The phenolic proton of this compound can undergo chemical exchange with residual water in the NMR solvent, leading to a broad signal. This can often be confirmed by adding a drop of D₂O to the NMR tube, which will cause the phenolic proton signal to disappear.
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Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic impurities can cause significant line broadening.
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Low Solubility: If your compound has low solubility in the chosen NMR solvent, this can also lead to broad peaks. Ensure your sample is fully dissolved.
Quantitative Data Summary
The following tables summarize key physical and chemical properties of this compound and related analytical parameters.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄ClNOS | [5] |
| Molecular Weight | 185.63 g/mol | [5] |
| XLogP3 | 3.2 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
Table 2: Typical HPLC Method Parameters for Benzothiazole Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
Note: These are general parameters and should be optimized for your specific application.
Experimental Protocols
Protocol 1: General Procedure for HPLC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 10 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be starting with 90% A, decreasing to 10% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at an appropriate wavelength (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Inject the prepared sample solution.
-
Identify the peak corresponding to this compound based on its retention time.
-
Assess peak shape, and if necessary, troubleshoot according to the guide above.
-
Visualizations
Logical Workflow for Troubleshooting HPLC Peak Tailing
Caption: A step-by-step guide to troubleshooting peak tailing in HPLC analysis.
Potential Degradation Pathways of Benzothiazole Derivatives
Caption: Common degradation routes for benzothiazole compounds.
References
Refinement of analytical techniques for quantifying 2-Chlorobenzo[d]thiazol-6-ol
This technical support center provides guidance and troubleshooting for the quantitative analysis of 2-Chlorobenzo[d]thiazol-6-ol. The information is curated for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical techniques for quantifying this compound?
For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely accessible method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended. Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable option, potentially requiring derivatization of the hydroxyl group to increase volatility.
Q2: I am observing unexpected peaks in my chromatogram. What could be the cause?
Unexpected peaks in your chromatogram are likely due to sample degradation, impurities in the reference standard, or contaminants from your solvent or sample matrix. Benzothiazole derivatives can be susceptible to photodegradation, hydrolysis, and oxidation.[1] To troubleshoot, consider the following:
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Storage Conditions: Ensure your sample and standard solutions are protected from light and stored at appropriate temperatures.[1] Amber vials are recommended.
-
Solvent Purity: Use high-purity, HPLC or LC-MS grade solvents to avoid introducing contaminants.
-
Sample Matrix Effects: If analyzing samples in a complex matrix, perform a matrix blank injection to identify any interfering peaks.
-
Stability: Analyze freshly prepared solutions whenever possible. If studying stability, a forced degradation study can help identify potential degradation products.[2]
Q3: How can I improve peak shape and resolution in my HPLC analysis?
Poor peak shape (e.g., tailing or fronting) and inadequate resolution can be addressed by optimizing the chromatographic conditions:
-
Mobile Phase pH: The phenolic hydroxyl group in this compound means its retention will be pH-dependent. Adjusting the pH of the aqueous portion of your mobile phase with a suitable buffer (e.g., phosphate or acetate) can significantly improve peak shape.
-
Mobile Phase Composition: Vary the ratio of your organic and aqueous mobile phases. A gradient elution may be necessary to resolve the analyte from impurities.
-
Column Choice: A C18 column is a good starting point. If issues persist, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also enhance separation efficiency.
Q4: What are the potential degradation pathways for this compound?
Based on the chemistry of related benzothiazoles, potential degradation pathways for this compound include:
-
Hydrolysis: The thiazole ring can be susceptible to hydrolysis, potentially leading to ring-opening.[1]
-
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides and sulfones. The phenol group is also susceptible to oxidation.[1]
-
Photodegradation: Exposure to UV light can induce degradation, potentially leading to the formation of various photoproducts.[1]
A forced degradation study under acidic, basic, oxidative, and photolytic conditions is recommended to identify potential degradation products and establish the stability-indicating nature of your analytical method.[2][3]
Troubleshooting Guides
HPLC-UV Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | Injection issue | Verify autosampler/manual injector operation. Check for air bubbles in the syringe. |
| Detector issue | Ensure the detector lamp is on and the correct wavelength is set. | |
| Sample concentration too low | Prepare a more concentrated sample or increase the injection volume. | |
| Broad or tailing peaks | Column contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH | Optimize the mobile phase pH to ensure the analyte is in a single ionic state. | |
| Secondary interactions with silanols | Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase. | |
| Split peaks | Column void or channeling | Reverse flush the column at a low flow rate. If unresolved, the column may need replacement. |
| Sample solvent incompatible with mobile phase | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Baseline drift or noise | Mobile phase not degassed | Degas the mobile phase using sonication or an inline degasser. |
| Contaminated mobile phase or column | Prepare fresh mobile phase and flush the system and column. | |
| Detector lamp aging | Replace the detector lamp if it has exceeded its lifetime. |
LC-MS Method Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no signal | Ion suppression/enhancement | Dilute the sample. Optimize sample preparation to remove interfering matrix components. |
| Inefficient ionization | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization mode (APCI vs. ESI). | |
| Incorrect mass spectrometer settings | Verify the mass analyzer is set to the correct m/z for the analyte and any fragments. | |
| Unstable signal | Unstable spray | Check for clogs in the ESI needle. Ensure consistent mobile phase flow. |
| Contamination of the ion source | Clean the ion source components according to the manufacturer's instructions. | |
| Adduct formation | High salt concentration in mobile phase or sample | Use volatile mobile phase additives (e.g., formic acid, ammonium formate). Reduce salt in the sample. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
This protocol provides a starting point for developing an HPLC-UV method for this compound. Optimization will be required.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0.0 90 10 10.0 10 90 12.0 10 90 12.1 90 10 | 15.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of the analyte (likely around 280-320 nm).
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL). Serially dilute with the mobile phase to prepare calibration standards.
-
Sample Preparation: Dissolve the sample in a suitable solvent (ideally the mobile phase) to a concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification
This protocol is intended for trace-level quantification and requires an LC-MS/MS system.
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program: A faster gradient may be employed with a UPLC system.
Time (min) %A %B 0.0 95 5 3.0 5 95 4.0 5 95 4.1 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]+. Fragment ions need to be determined by infusing a standard solution and performing a product ion scan.
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
Quantitative Data Summary
The following tables present hypothetical but realistic performance characteristics for the proposed analytical methods. Method validation should be performed according to ICH guidelines.
Table 1: HPLC-UV Method Performance
| Parameter | Hypothetical Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method Performance
| Parameter | Hypothetical Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for identifying unexpected peaks.
Caption: Logical relationship for analytical method development and validation.
References
Technical Support Center: Optimizing the Biological Activity of 2-Chlorobenzo[d]thiazol-6-ol and its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the structural modification and biological evaluation of 2-Chlorobenzo[d]thiazol-6-ol and related benzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies for structurally modifying this compound to improve its biological activity?
A1: Common modification strategies focus on several key positions of the benzothiazole scaffold:
-
Substitution at the 2-position: The chlorine atom at the 2-position is a good leaving group, making it a prime site for nucleophilic substitution. Introducing various amines, thiols, or alkoxides can lead to derivatives with diverse pharmacological profiles. For instance, reacting 2-chlorobenzothiazoles with piperazine derivatives has been explored for synthesizing new compounds.[1][2]
-
Modification of the 6-hydroxyl group: The hydroxyl group at the 6-position can be alkylated, acylated, or used as a handle to introduce other functional groups, which can influence solubility, cell permeability, and target binding.
-
Substitution on the benzene ring: Further substitution on the benzene ring (positions 4, 5, and 7) can modulate the electronic and steric properties of the molecule, potentially enhancing its activity and selectivity. For example, the introduction of a fluoro group at the 6-position has been investigated.[3]
Q2: What are the key biological activities associated with benzothiazole derivatives?
A2: Benzothiazole derivatives are a versatile class of compounds known for a wide spectrum of biological activities, including:
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Anti-inflammatory and analgesic effects[1]
-
Anticonvulsant activity[8]
-
Antitubercular activity[9]
-
Inhibition of enzymes such as acetylcholinesterase (AChE)[10]
Q3: How can I synthesize the starting material, this compound?
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired benzothiazole derivative during synthesis. | - Incomplete reaction.- Side product formation.- Inefficient purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction conditions (temperature, solvent, catalyst).[12]- Use appropriate purification techniques like column chromatography. |
| Difficulty in achieving nucleophilic substitution at the 2-position. | - Poor nucleophilicity of the incoming group.- Steric hindrance around the reaction center. | - Use a stronger nucleophile or a more reactive derivative.- Employ a catalyst to facilitate the reaction.- Increase the reaction temperature or use microwave irradiation.[13] |
| Poor solubility of reactants or products in the reaction solvent. | - Mismatch between the polarity of the solvent and the compounds. | - Screen different solvents or use a co-solvent system.- Modify the starting materials to improve solubility (e.g., by adding protecting groups). |
| Formation of unexpected side products. | - Presence of reactive functional groups elsewhere in the molecule.- Non-specific reaction conditions. | - Use protecting groups for sensitive functionalities.- Employ milder and more selective reaction conditions. |
Biological Assay Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent results in antimicrobial susceptibility testing. | - Inconsistent inoculum size.- Improper diffusion of the compound in the agar.- Degradation of the compound in the medium. | - Standardize the microbial suspension using McFarland standards.- Ensure uniform application of the compound on the discs.- Check the stability of the compound under assay conditions. |
| High background noise in enzyme inhibition assays. | - Interference from the compound's color or fluorescence.- Non-specific binding of the compound to the enzyme or substrate. | - Run appropriate controls (compound without enzyme, compound without substrate).- Use a different detection method if possible. |
| Low cytotoxicity observed in cancer cell line assays. | - Poor cell permeability of the compound.- Compound is a substrate for efflux pumps.[14]- The chosen cell line is not sensitive to the compound's mechanism of action. | - Assess the physicochemical properties of the compound (e.g., logP).- Test the compound in efflux pump-deficient cell lines.- Screen against a panel of different cancer cell lines. |
| Compound precipitates in the cell culture medium. | - Low aqueous solubility of the compound. | - Use a suitable co-solvent like DMSO at a non-toxic concentration.- Prepare a stock solution at a higher concentration and dilute it just before use. |
Experimental Protocols
General Procedure for Synthesis of N-substituted-2-aminobenzothiazole Derivatives
This protocol describes a general method for the nucleophilic substitution of the chloro group in 2-chlorobenzothiazole with an amine.
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Dissolve 2-chlorobenzothiazole (1 equivalent) in a suitable solvent such as dichloromethane (CH2Cl2).
-
Add the desired amine (1.5 equivalents).
-
Stir the reaction mixture at a specific temperature (e.g., room temperature to reflux) for a designated time (e.g., 3 hours).[15]
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the desired N-substituted-2-aminobenzothiazole derivative.[15]
Antimicrobial Susceptibility Testing: Agar Disc Diffusion Method
This method is widely used to screen for the antimicrobial activity of synthesized compounds.[10]
-
Media Preparation: Prepare a sterile nutrient agar medium and pour it into sterile Petri dishes.
-
Inoculation: Inoculate the solidified agar plates with a standardized suspension of the test microorganism.[10]
-
Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). Prepare control discs with the solvent alone and a standard antibiotic.[10]
-
Incubation: Place the discs on the surface of the inoculated agar plates and incubate at 37°C for 24 hours.[10]
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[10]
Quantitative Data Summary
Table 1: In Vitro Cytotoxic Activity (IC50) of Selected Benzothiazole Derivatives
| Compound ID | R Group (Substitution at 2-thiol position) | Cancer Cell Line | IC50 (µM) |
| 1 | -CH2-C(=O)NH-Ph | SW480 (Colon) | 5.6 |
| HeLa (Cervical) | 4.0 | ||
| HepG2 (Liver) | 0.7 | ||
| 2 | -CH2-C(=O)NH-(2-methoxyphenyl) | SW480 (Colon) | >10 |
| HeLa (Cervical) | >10 | ||
| HepG2 (Liver) | 7.2 | ||
| 7d | -CH2-C(=O)NH-(5-chloropyridin-2-yl) (on a 6-aminobenzothiazole-2-thiol core) | A549 (Lung) | 2.17 |
| Data sourced from[16] |
Table 2: Urease Inhibition Activity of N-(6-arylbenzo[d]thiazol-2-yl)acetamides
| Compound | % Inhibition at 15 µg/mL | % Inhibition at 40 µg/mL | IC50 (µg/mL) |
| N-(6-(p-tolyl)benzo[d]thiazol-2-yl)acetamide | 85.3 ± 0.6 | 92.1 ± 0.5 | 8.2 ± 0.1 |
| N-(6-(4-methoxyphenyl)benzo[d]thiazol-2-yl)acetamide | 78.2 ± 0.4 | 86.4 ± 0.3 | 10.5 ± 0.2 |
| N-(6-(4-chlorophenyl)benzo[d]thiazol-2-yl)acetamide | 72.5 ± 0.5 | 81.3 ± 0.4 | 12.8 ± 0.3 |
| Thiourea (Standard) | - | - | 23.1 |
| Data sourced from[17] |
Visualizations
Caption: A general workflow for the structural modification and biological evaluation of this compound derivatives.
Caption: A typical workflow for the biological screening of novel benzothiazole derivatives.
Caption: Simplified signaling pathway showing the regulation of HPV-relevant cellular processes by a benzothiazole derivative.[18]
References
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijper.org [ijper.org]
- 4. jchr.org [jchr.org]
- 5. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pcbiochemres.com [pcbiochemres.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pharmacyjournal.in [pharmacyjournal.in]
- 13. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of 2-Chlorobenzo[d]thiazol-6-ol in cellular models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing potential off-target effects of 2-Chlorobenzo[d]thiazol-6-ol in cellular models. Given the limited publicly available data on this specific compound, this guide draws upon information from structurally related benzothiazole derivatives to provide practical and relevant advice.
Frequently Asked Questions (FAQs)
Q1: What are the potential on-target effects of this compound?
A1: While specific targets for this compound are not well-documented, the benzothiazole scaffold is a common feature in many kinase inhibitors. Derivatives of 6-hydroxybenzothiazole have been shown to inhibit kinases such as Dyrk1A.[1] Therefore, it is plausible that this compound may function as a kinase inhibitor. On-target effects would likely involve the modulation of signaling pathways regulated by its target kinase(s), potentially leading to decreased cell proliferation or induction of apoptosis.
Q2: What are common off-target effects observed with benzothiazole derivatives?
A2: Off-target effects for small molecules can be broad and are often concentration-dependent. For benzothiazole derivatives, potential off-target effects could include:
-
Inhibition of unintended kinases: Due to the conserved nature of the ATP-binding pocket in kinases, small molecule inhibitors can often bind to multiple kinases with varying affinities.
-
Cytotoxicity: At higher concentrations, the compound may induce cell death through mechanisms unrelated to its primary target, such as mitochondrial dysfunction or induction of oxidative stress.
-
Alteration of unrelated signaling pathways: The compound might interact with other proteins in the cell, leading to the activation or inhibition of pathways not directly linked to its intended target.
Q3: How can I distinguish between on-target and off-target effects in my experiments?
A3: Distinguishing between on-target and off-target effects is crucial for validating your results. Here are a few strategies:
-
Use a structurally related inactive control: If available, a molecule that is structurally similar to this compound but does not bind to the intended target can help determine if the observed phenotype is due to the specific on-target interaction.
-
Perform target knockdown/knockout experiments: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein should mimic the effect of the inhibitor if the phenotype is on-target.
-
Rescue experiments: Overexpression of a resistant mutant of the target protein that does not bind the inhibitor should reverse the phenotypic effects of the compound.
-
Dose-response analysis: On-target effects are typically observed at lower concentrations of the inhibitor, while off-target effects often manifest at higher concentrations.[2]
Q4: My cells are showing high levels of toxicity even at low concentrations of the compound. What could be the cause?
A4: High toxicity at low concentrations can be due to several factors:
-
Solvent toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding a tolerable limit for your cell line (typically <0.5%).
-
Compound instability: The compound may be degrading in the culture medium, leading to the formation of toxic byproducts.
-
Cell line sensitivity: Your specific cell line may be particularly sensitive to this class of compounds.
-
Potent off-target effects: The compound may be potently inhibiting a critical cellular process unrelated to your intended target.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect in the assay. | 1. Compound inactivity: The compound may have degraded due to improper storage or handling. 2. Poor solubility: The compound may not be soluble in the assay buffer at the tested concentration. 3. Incorrect concentration: The concentration used may be too low to elicit a response. | 1. Ensure the compound is from a reputable source and has been stored correctly. Prepare fresh stock solutions. 2. Check the solubility of the compound in your assay buffer. Consider using a different solvent or a solubilizing agent. 3. Perform a dose-response experiment with a wider range of concentrations. |
| High background signal or inconsistent results. | 1. Compound precipitation: The compound may be precipitating in the assay wells. 2. Cell culture variability: Inconsistent cell seeding density or passage number can lead to variable results. 3. Assay interference: The compound may interfere with the assay chemistry (e.g., autofluorescence). | 1. Visually inspect the wells for precipitate. If present, try reducing the final concentration or using a different formulation. 2. Maintain consistent cell culture practices, including cell density and passage number. 3. Run a control with the compound in the absence of cells to check for assay interference. |
| Observed phenotype does not match the expected on-target effect. | 1. Off-target effects: The compound may be acting on an unintended target. 2. Compensatory mechanisms: The cell may have activated compensatory signaling pathways. 3. Incorrect hypothesis: The hypothesized on-target effect may be incorrect for the chosen cellular model. | 1. Perform experiments to validate the on-target effect (see FAQ Q3). Consider a kinome-wide screen to identify off-targets. 2. Analyze the activity of related signaling pathways to identify potential compensatory mechanisms. 3. Re-evaluate the literature and your preliminary data to refine your hypothesis. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3][4][5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol allows for the analysis of changes in protein expression and phosphorylation in key signaling pathways.
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[7][8]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for your target protein (e.g., phospho-ERK, total ERK, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the levels of the protein of interest to a loading control (e.g., GAPDH).
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol for a luminescence-based kinase assay to measure the inhibition of a specific kinase.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include a vehicle control (DMSO) and a known inhibitor of the target kinase as a positive control.[9]
-
Kinase Reaction: Prepare a master mix containing the kinase, its specific substrate, and ATP in an appropriate assay buffer. Add the master mix to the wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal that is inversely proportional to the kinase activity.[9]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value.
Quantitative Data Summary (Illustrative Examples)
Due to the lack of specific data for this compound, the following tables provide illustrative data from related benzothiazole and hydroxy-aromatic kinase inhibitors to serve as a reference for expected potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of a Representative Hydroxybenzothiazole Derivative (Compound b27) [1]
| Kinase | IC50 (nM) |
| Dyrk1A (On-Target) | 20 |
| GSK3β | >10,000 |
| CDK5 | >10,000 |
| CK1 | >10,000 |
Table 2: Cellular Activity of a Representative Benzothiazole-Based ATR Kinase Inhibitor (Compound 7l) [10]
| Cell Line | Assay | IC50 (µM) |
| HCT116 (Colon Cancer) | Cell Viability (MTT) | 2.527 |
| HeLa (Cervical Cancer) | Cell Viability (MTT) | 2.659 |
Visualizations
Caption: Hypothetical Signaling Pathway potentially targeted by this compound.
Caption: Experimental workflow for characterizing on-target and off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Anticancer Activity of Benzothiazoles In Vivo: A Comparative Guide
In the landscape of anticancer drug development, the benzothiazole scaffold has emerged as a promising pharmacophore, with several derivatives demonstrating potent and selective antitumor activities. This guide provides a comprehensive in vivo comparison of a prominent benzothiazole derivative, Phortress (NSC 710305), with the established chemotherapeutic agent, doxorubicin. The content herein is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and the underlying signaling pathways.
In Vivo Efficacy: Phortress vs. Doxorubicin
The antitumor efficacy of Phortress, a prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, has been evaluated in human-derived mammary carcinoma xenograft models and compared with doxorubicin.[1] The results demonstrate that Phortress exhibits significant antitumor activity comparable to doxorubicin in the majority of the models tested.
Table 1: Comparative In Vivo Antitumor Activity in Human Breast Carcinoma Xenografts [1]
| Xenograft Model | Phortress Activity | Doxorubicin Activity | Outcome |
| Model 1 | Significant | Significant | Equiactive |
| Model 2 | Significant | Significant | Equiactive |
| Model 3 | Significant | Significant | Equiactive |
| Model 4 | Significant | Significant | Equiactive |
| Model 5 | Significant | Significant | Equiactive |
| Model 6 | Significant | Significant | Equiactive |
| Model 7 | Significant | Significant | Equiactive |
| Model 8 | Superior | Significant | Phortress Superior |
| Model 9 | Not Specified | Not Specified | Not Specified |
Note: "Significant activity" indicates a statistically significant inhibition of tumor growth compared to control groups.
Toxicity and Safety Profile
Preclinical toxicology studies are crucial for determining the therapeutic index of a novel anticancer agent. In vivo toxicity of Phortress has been assessed in rodent models.
Table 2: In Vivo Toxicity Profile of Phortress in Mice [2]
| Parameter | Dosage | Observation | Implication |
| Maximum Tolerated Dose (MTD) | 10 mg/kg | Established as the MTD. | Guides dosage in efficacy studies. |
| Body Weight | 20 mg/kg | No total body weight loss. | Favorable systemic tolerance at this dose. |
| Organ-Specific Toxicity | 20 mg/kg | Fall in lung:body and kidney:body weight ratios; raised serum alkaline phosphatase; hepatic histopathological disturbances. | Potential for toxicity in lungs, kidneys, and liver at higher doses. |
| DNA Adducts | 10 mg/kg & 20 mg/kg | Persistent pulmonary adducts in mice. | Indicates long-term DNA interaction in the lungs. |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are the key experimental protocols for in vivo xenograft studies.
Human Tumor Xenograft Model
This protocol outlines the establishment and use of a human tumor xenograft model in immunodeficient mice to evaluate the in vivo anticancer activity of test compounds.
-
Cell Culture and Implantation:
-
Human cancer cells (e.g., MCF-7 breast cancer cells) are cultured in appropriate media.
-
A suspension of 5 x 10⁶ cells in a 1:1 mixture of serum-free medium and Matrigel is prepared.
-
Female athymic nude mice (6-8 weeks old) are anesthetized.
-
100 µL of the cell suspension is subcutaneously injected into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Tumor dimensions (length and width) are measured twice weekly using calipers.
-
Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Mice are randomized into treatment and control groups.
-
Phortress: Administered intravenously at a dose of 10 mg/kg on days 1 and 8.[2]
-
Doxorubicin: Administered as per standard protocols for the specific xenograft model.
-
The control group receives the vehicle used for drug formulation.
-
-
Efficacy and Toxicity Assessment:
-
Tumor volumes and body weights are monitored throughout the study.
-
At the end of the study, tumors are excised and weighed.
-
Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.
-
Tissues may be collected for histological and molecular analysis.
-
Signaling Pathways and Mechanism of Action
Understanding the molecular mechanism of action is critical for rational drug design and development. Phortress exerts its anticancer effect through a unique bioactivation pathway.
Phortress Bioactivation and DNA Adduct Formation
Caption: Phortress is a prodrug that is converted to its active form, which then activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to the expression of the CYP1A1 enzyme. CYP1A1 metabolically activates the compound into reactive electrophilic species that form covalent adducts with DNA, ultimately inducing apoptosis in cancer cells.
Experimental Workflow
The following diagram illustrates the typical workflow for validating the in vivo anticancer activity of a novel compound.
Caption: A streamlined workflow for in vivo validation of anticancer compounds, from cell line selection to efficacy determination in xenograft models.
This guide provides a foundational comparison of the in vivo anticancer activity of the benzothiazole derivative Phortress with doxorubicin. The data and protocols presented herein are intended to aid researchers in the design and interpretation of their own preclinical studies, ultimately contributing to the advancement of novel cancer therapeutics.
References
- 1. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicokinetic evaluation of phortress [2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole lysylamide dihydrochloride] in two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Chlorobenzo[d]thiazol-6-ol and Other Benzothiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative analysis of 2-Chlorobenzo[d]thiazol-6-ol and other benzothiazole derivatives, focusing on their anticancer and antimicrobial properties. By presenting quantitative data, detailed experimental protocols, and relevant signaling pathways, this document aims to facilitate further research and development in this promising area of drug discovery.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro anticancer and antimicrobial activities of various benzothiazole derivatives, providing a basis for comparison with analogues of this compound. Direct biological data for this compound is not extensively available in the public domain; therefore, data for structurally related compounds are presented to infer its potential activity profile.
Table 1: Comparative Anticancer Activity of Benzothiazole Derivatives (IC₅₀ in µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole | Pancreatic adenocarcinoma (Capan-1) | 0.6 | [1] |
| Non-small cell lung cancer (NCI-H460) | 0.9 | [1] | |
| 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole | Breast cancer (MDA-MB-231) | 25 | [2] |
| Compound 6b (a benzothiazole derivative) | Breast cancer (MCF-7) | 5.15 | [3] |
| Compound 4 (a benzothiazole derivative) | Breast cancer (MCF-7) | 8.64 | [3] |
| Compound 5c (a benzothiazole derivative) | Breast cancer (MCF-7) | 7.39 | [3] |
| Compound 5d (a benzothiazole derivative) | Breast cancer (MCF-7) | 7.56 | [3] |
| N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Lung carcinoma (A549) | 68 µg/mL | [4] |
| 6-nitrobenzo[d]thiazol-2-ol | Lung carcinoma (A549) | 121 µg/mL | [4] |
| Sulphonamide based BTA (Compound 40) | Breast cancer (MCF-7) | 34.5 | [5] |
| Cervical cancer (HeLa) | 44.15 | [5] | |
| Human osteosarcoma (MG63) | 36.1 | [5] | |
| Substituted chloro-phenyl oxothiazolidine based benzothiazole (Compound 53) | Cervical cancer (HeLa) | 9.76 | [6] |
Table 2: Comparative Antimicrobial Activity of Benzothiazole Derivatives (MIC in µg/mL)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Staphylococcus aureus | 12.5-100 | [7] |
| Escherichia coli | 12.5-100 | [7] | |
| Pseudomonas aeruginosa | 12.5-100 | [7] | |
| Klebsiella pneumoniae | 12.5-100 | [7] | |
| Candida albicans | 12.5-100 | [7] | |
| Compound 37 (a 2-hydrazone-bridged benzothiazole) | Pseudomonas aeruginosa | 4 | [1] |
| Amino-benzothiazole Schiff base analogues (46a, 46b) | Escherichia coli | 15.62 | [8] |
| Pseudomonas aeruginosa | 15.62 | [8] | |
| Thiazolidinone derivative of 2-aryl-3-(6-trifluoromethoxy) benzothiazole (11a) | Listeria monocytogenes | 0.10-0.25 mg/mL | [8] |
| Pseudomonas aeruginosa | 0.10-0.25 mg/mL | [8] | |
| Escherichia coli | 0.10-0.25 mg/mL | [8] | |
| Staphylococcus aureus | 0.10-0.25 mg/mL | [8] | |
| Benzothiazole-thiophene derivative (159) | Staphylococcus aureus | 6.25 ± 0.27 | [8] |
| 6-chloro substituent benzothiazolylthiazolidin-4-one (Compound 18) | Pseudomonas aeruginosa | 0.10 mg/mL | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Benzothiazole derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization Buffer
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well. Incubate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Benzothiazole derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the stock solution of the benzothiazole derivative to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row.
-
Inoculation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 10 µL of the diluted inoculum to each well.
-
Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by using a microplate reader.
Signaling Pathways and Mechanisms of Action
Benzothiazole derivatives exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.
Caption: PI3K/Akt signaling pathway and the inhibitory action of benzothiazole derivatives.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell growth and differentiation. Overexpression or mutation of EGFR is common in various cancers, making it a key therapeutic target. Certain benzothiazole derivatives have been identified as inhibitors of EGFR, thereby blocking downstream signaling cascades that promote tumor growth.
Caption: EGFR signaling pathway and the inhibitory action of benzothiazole derivatives.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel benzothiazole derivatives.
Caption: General workflow for the development of benzothiazole-based therapeutic agents.
This guide provides a foundational comparison of this compound with other benzothiazole derivatives, highlighting their potential as anticancer and antimicrobial agents. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery and development. Further focused studies on this compound are warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repository.msa.edu.eg [repository.msa.edu.eg]
- 4. jnu.ac.bd [jnu.ac.bd]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 2-Chlorobenzo[d]thiazol-6-ol's Potential Efficacy: A Comparative Analysis of Structurally Related Benzothiazole Derivatives
Introduction
This document summarizes key quantitative data from studies on analogous compounds, details the experimental methodologies employed, and visualizes relevant biological pathways and experimental workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Efficacy of Benzothiazole Derivatives: A Data-Driven Overview
To contextualize the potential efficacy of 2-Chlorobenzo[d]thiazol-6-ol, this section presents a summary of the biological activities of various substituted benzothiazole derivatives. The data is organized by therapeutic area and includes key quantitative metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Benzothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Staphylococcus aureus | 12.5 - 100 | [8] |
| Escherichia coli | 12.5 - 100 | [8] | |
| Pseudomonas aeruginosa | 12.5 - 100 | [8] | |
| Klebsiella pneumoniae | 12.5 - 100 | [8] | |
| N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(4-(4-methoxyphenyl)-6-(3-phenoxyphenyl)pyrimidin-2-ylthio)acetamide | Gram-positive and Gram-negative bacteria | Comparable to Ciprofloxacin | [4] |
Table 2: Antifungal Activity of Benzothiazole Derivatives
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | Candida albicans | 12.5 - 100 | [8] |
| Aspergillus niger | 12.5 - 100 | [8] | |
| Aspergillus flavus | 12.5 - 100 | [8] | |
| Monascus purpureus | 12.5 - 100 | [8] | |
| Penicillium citrinum | 12.5 - 100 | [8] |
Anticancer Activity
A significant body of research highlights the antiproliferative effects of benzothiazole derivatives against various cancer cell lines.
Table 3: In Vitro Anticancer Activity of Benzothiazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole | Lung, Colon, Breast | Not Specified | [10] |
| 6-fluoro-triazolo-benzothiazole analogues (TZ2, TZ9) | Not Specified (Antimitotic activity) | Not Specified | [3] |
| 2-Styrylbenzothiazoles | Not Specified | Not Specified | [11] |
Experimental Protocols
This section provides a detailed overview of the methodologies used in the cited studies to evaluate the efficacy of benzothiazole derivatives.
Antimicrobial Susceptibility Testing
The antimicrobial activity of N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives was determined using the serial plate dilution method.[8]
-
Preparation of Test Compounds: Stock solutions of the synthesized compounds were prepared in DMSO.
-
Culture Preparation: Bacterial strains were grown in nutrient broth, and fungal strains were grown in Sabouraud dextrose broth.
-
Assay Procedure:
-
A series of dilutions of the test compounds were prepared in molten Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi.
-
The agar was poured into sterile petri dishes and allowed to solidify.
-
The microbial cultures were diluted and inoculated onto the surface of the agar plates.
-
Plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible microbial growth.
In Vitro Anticancer Screening
The antiproliferative activity of benzothiazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
-
Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The diverse biological activities of benzothiazole derivatives are attributed to their interaction with various cellular targets and signaling pathways.
Anticancer Mechanisms
Several benzothiazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) and inhibiting key enzymes involved in cell proliferation, such as tubulin.[3]
Caption: Potential mechanism of anticancer activity for some benzothiazole derivatives.
Experimental and Synthetic Workflows
The synthesis of biologically active benzothiazole derivatives often involves multi-step chemical reactions.
General Synthesis of N-(6-chlorobenzo[d]thiazol-2-yl) Hydrazine Carboxamide Derivatives
The synthesis of these antimicrobial agents involves a series of chemical transformations starting from 2-amino-6-chlorobenzothiazole.
Caption: Generalized synthetic workflow for antimicrobial benzothiazole derivatives.
While direct experimental evidence for the efficacy of this compound is currently lacking in published literature, the extensive data available for structurally similar benzothiazole derivatives provides a strong basis for inferring its potential biological activities. The presence of the chloro-substituent, in particular, suggests a likelihood of significant antimicrobial and possibly anticancer properties. The comparative data and detailed experimental protocols presented in this guide offer a valuable resource for initiating further investigation into the therapeutic potential of this compound. Future in vitro and in vivo studies are warranted to definitively characterize its efficacy and mechanism of action.
References
- 1. In-silico based Designing of benzo[d]thiazol-2-amine Derivatives as Analgesic and Anti-inflammatory Agents - Mishra - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro antimitotic activity and in silico study of some 6-fluoro-triazolo-benzothiazole analogues [pharmacia.pensoft.net]
- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectrum of Benzothiazole Derivatives and Standard Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial spectrum of benzothiazole derivatives, with a focus on compounds structurally related to 2-Chlorobenzo[d]thiazol-6-ol, against standard antibiotics. Due to the limited availability of specific antimicrobial data for this compound in the public domain, this guide utilizes data from closely related 6-chloro-benzothiazole derivatives as a proxy to infer its potential antimicrobial activity. The information presented is intended to guide further research and development in the field of antimicrobial agents.
Quantitative Data Summary
The antimicrobial efficacy of novel compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values for various benzothiazole derivatives against a panel of clinically relevant bacteria and fungi, compared to standard antibiotics.
| Microorganism | Gram Stain | Test Compound (Derivative of 6-chlorobenzothiazole) | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | 12.5 - 100[1] | Ciprofloxacin | 0.25 - 1.0 |
| Escherichia coli | Gram-negative | N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | 12.5 - 100[1] | Ciprofloxacin | 0.015 - 0.12 |
| Pseudomonas aeruginosa | Gram-negative | N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | 12.5 - 100[1] | Ciprofloxacin | 0.25 - 1.0 |
| Klebsiella pneumoniae | Gram-negative | N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | 12.5 - 100[1] | Ciprofloxacin | 0.03 - 0.12 |
| Candida albicans | Fungus | N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | 12.5 - 100[1] | Fluconazole | 0.25 - 2.0 |
| Aspergillus niger | Fungus | N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives | 12.5 - 100[1] | Amphotericin B | 0.5 - 2.0 |
| Pseudomonas aeruginosa | Gram-negative | 3-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-nitrophenyl)thiazolidin-4-one | 100[2] | Streptomycin | 4 - 16 |
Note: The provided MIC values for the benzothiazole derivatives represent a range observed for a series of related compounds and should be interpreted as an indication of potential activity. The MIC values for standard antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to determine the antimicrobial spectrum of a compound.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.
-
Procedure:
-
Preparation of Test Compound: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in the wells of a microtiter plate.
-
Preparation of Inoculum: The test microorganism is cultured on an appropriate agar plate. A few colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10^5 CFU/mL in each well.
-
Inoculation and Incubation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension. A positive control (medium with inoculum, no compound) and a negative control (medium only) are included. The plate is incubated at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
Determination of MIC: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound in which there is no visible growth.
-
2. Kirby-Bauer Disk Diffusion Method
This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.
-
Principle: A filter paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.
-
Procedure:
-
Preparation of Inoculum: A standardized inoculum is prepared as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the test compound and placed on the inoculated agar surface. A standard antibiotic disk is used as a positive control.
-
Incubation: The plate is incubated at 35-37°C for 16-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the zone of inhibition is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
-
Visualizations
Experimental Workflow for Antimicrobial Spectrum Determination
Caption: Experimental workflow for determining the antimicrobial spectrum.
Hypothetical Signaling Pathway Inhibition by a Benzothiazole Derivative
Caption: Hypothetical inhibition of a bacterial signaling pathway.
References
- 1. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 2-Chlorobenzo[d]thiazol-6-ol
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals
This publication provides a detailed head-to-head comparison of two plausible synthetic routes for the production of 2-Chlorobenzo[d]thiazol-6-ol, a key intermediate in the development of various pharmaceutical compounds. This guide offers an objective analysis of the proposed synthetic pathways, supported by experimental data from analogous reactions, to aid researchers in selecting the most efficient and practical approach for their specific needs.
Introduction
This compound is a crucial building block in medicinal chemistry, valued for its role in the synthesis of compounds with a wide range of biological activities. The strategic introduction of the chloro- and hydroxyl- functionalities on the benzothiazole core allows for diverse subsequent chemical modifications, making it a versatile intermediate. This guide explores two primary synthetic strategies, herein designated as Route A and Route B, for the preparation of this valuable compound. The comparison focuses on reaction yields, conditions, and the nature of the key transformations.
Comparative Analysis of Synthesis Routes
The two proposed routes to this compound are outlined below. Each route utilizes different key intermediates and bond-forming strategies.
Route A: Synthesis via a 2-Mercaptobenzothiazole Intermediate
This pathway involves the initial formation of a 2-mercaptobenzothiazole derivative, followed by a chlorination step to install the chlorine atom at the 2-position.
Route B: Synthesis via a 2-Aminobenzothiazole Intermediate
This alternative route proceeds through a 2-aminobenzothiazole intermediate, which is then converted to the final product via a Sandmeyer-type reaction.
The following diagram illustrates the logical flow of the comparative analysis between these two synthetic pathways.
Caption: Workflow for the comparative analysis of synthesis routes.
Data Presentation: Quantitative Comparison of Synthesis Routes
The following tables summarize the key quantitative data for each step of the proposed synthesis routes. The data is based on literature reports for analogous transformations and provides a basis for a semi-quantitative comparison.
Table 1: Route A - Synthesis via 2-Mercaptobenzo[d]thiazol-6-ol
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Thiolation | 2-Bromo-4-aminophenol | CS₂, DBU | Toluene | 80 | 12 | ~70-80 (estimated) |
| 2 | Chlorination | 2-Mercaptobenzo[d]thiazol-6-ol | SO₂Cl₂ | Dichloromethane | RT | 1 | >90 (estimated) |
Table 2: Route B - Synthesis via 2-Aminobenzo[d]thiazol-6-ol
| Step | Reaction | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclization | 1,4-Benzoquinone | Thiourea | Acetic Acid | Reflux | 4 | ~65[1] |
| 2 | Diazotization & Chlorination | 2-Aminobenzo[d]thiazol-6-ol | 1. NaNO₂, HCl 2. CuCl | Water/Acid | 0-5 then RT | 2 | ~60-70 (estimated) |
Experimental Protocols
Detailed experimental protocols for the key transformations in each route are provided below. These protocols are derived from established methodologies for similar substrates.
Route A: Experimental Protocols
Step 1: Synthesis of 2-Mercaptobenzo[d]thiazol-6-ol
-
To a solution of 2-bromo-4-aminophenol in toluene, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and carbon disulfide are added.
-
The reaction mixture is heated at 80°C for 12 hours.
-
After cooling, the mixture is acidified and the product is extracted with an organic solvent.
-
The organic layer is dried and concentrated to yield the crude product, which is then purified by chromatography.
Step 2: Synthesis of this compound
-
To a solution of 2-mercaptobenzo[d]thiazol-6-ol in dichloromethane, sulfuryl chloride is added dropwise at room temperature.
-
The reaction is stirred for 1 hour.
-
The reaction mixture is then quenched with water and the organic layer is separated, dried, and concentrated to give the final product.
Route B: Experimental Protocols
Step 1: Synthesis of 2-Aminobenzo[d]thiazol-6-ol
-
A mixture of 1,4-benzoquinone and thiourea in glacial acetic acid is heated to reflux for 4 hours.[1]
-
The reaction mixture is cooled, and the precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent to yield pure 2-aminobenzo[d]thiazol-6-ol.[1]
Step 2: Synthesis of this compound (Sandmeyer Reaction)
-
2-Aminobenzo[d]thiazol-6-ol is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5°C.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5°C.
-
The resulting diazonium salt solution is then added to a solution of copper(I) chloride in concentrated hydrochloric acid at room temperature.
-
The mixture is stirred for 2 hours, and the product is then extracted, dried, and purified.
Visualization of Synthesis Routes
The following diagrams, generated using the DOT language, provide a visual representation of the two proposed synthetic pathways.
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Discussion and Conclusion
Both proposed routes offer viable pathways to this compound.
Route A appears to be a robust and high-yielding two-step process. The use of DBU and carbon disulfide for the formation of the 2-mercaptobenzothiazole is a modern and efficient method. The subsequent chlorination with sulfuryl chloride is also reported to be a high-yielding transformation. A potential drawback is the handling of carbon disulfide, which is highly flammable and toxic.
Route B utilizes a classical approach for the formation of the 2-aminobenzothiazole core, followed by a well-established Sandmeyer reaction. The synthesis of the 2-amino-6-hydroxybenzothiazole intermediate is straightforward. The Sandmeyer reaction, while generally reliable, can sometimes lead to side products and may require careful optimization of reaction conditions to achieve high yields.
Recommendation:
Based on the available data for analogous reactions, Route A is likely to be the more efficient and higher-yielding pathway for the synthesis of this compound. The individual steps are generally reported to proceed with high efficiency. However, the choice of route may also depend on the availability of starting materials and the specific experimental capabilities of the laboratory. For instance, if 2-amino-6-hydroxybenzothiazole is readily available, Route B would be a more direct approach.
Further experimental validation is recommended to determine the optimal conditions and precise yields for the synthesis of the target molecule by either route. This guide provides a solid foundation for initiating such studies.
References
Comparative Guide to the Structure-Activity Relationship of 2-Chlorobenzothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various analogs of 2-chlorobenzothiazole, with a focus on their potential as therapeutic agents. The information presented is collated from recent studies and aims to provide an objective overview supported by experimental data to aid in the design and development of novel benzothiazole-based drugs.
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide spectrum of pharmacological activities. These activities include antimicrobial, antifungal, anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The 2-chlorobenzothiazole scaffold, in particular, serves as a versatile synthetic intermediate for the generation of diverse analogs with modified biological activities. This guide focuses on summarizing the key SAR findings from various studies to elucidate the impact of structural modifications on the biological efficacy of these compounds.
Data Presentation: Quantitative Analysis of Biological Activity
The following tables summarize the quantitative biological activity data for various 2-chlorobenzothiazole analogs and related derivatives from the literature.
Table 1: Anticancer Activity of Benzothiazole-2-thiol Derivatives [4]
| Compound ID | Structure | Cell Line | IC50 (nM) |
| 7d | 2-Chloro-N-(2-(2-(5-chloropyridin-2-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)acetamide | SKRB-3 | - |
| SW620 | - | ||
| A549 | - | ||
| HepG2 | - | ||
| 7e | Pyridinyl-2-amine linked benzothiazole-2-thiol | SKRB-3 | 1.2 |
| SW620 | 4.3 | ||
| A549 | 44 | ||
| HepG2 | 48 | ||
| 7f | Pyridinyl-2-amine linked benzothiazole-2-thiol | SKRB-3 | - |
| SW620 | - | ||
| A549 | - | ||
| HepG2 | - | ||
| 7i | Pyridinyl-2-amine linked benzothiazole-2-thiol | SKRB-3 | - |
| SW620 | - | ||
| A549 | - | ||
| HepG2 | - |
Table 2: Cyclooxygenase (COX) Inhibitory Activity of Benzo[d]thiazole Analogs [5]
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |
| 2c | >10 | 0.77 | >13.0 |
| 2d | >10 | 0.54 | >18.5 |
| 2g | >10 | 0.68 | >14.7 |
| 3d | >10 | 0.28 | >35.7 |
| 3f | >10 | 0.42 | >23.8 |
| 3g | >10 | 0.35 | >28.6 |
Table 3: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity of Benzothiazole-Thiadiazole-Thiazolidinone Analogs [6]
| Analog ID | AChE IC50 (µM) | BuChE IC50 (µM) |
| 3 | 0.90 ± 0.20 | 1.10 ± 0.40 |
| Donepezil (Standard) | 4.20 ± 0.10 | - |
Table 4: Antibacterial Activity of N,N-disubstituted 2-aminobenzothiazoles against S. aureus [7]
| Compound ID | Substitution on Phenyl Ring | MIC (µM) against S. aureus WT |
| 1 | 6-chloro | 2.9 |
| 4 | Unsubstituted | 5.8 - 8.7 |
| 5 | 5-chloro | 2.9 |
| 6 | Unsubstituted (no methyl) | >100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
General Synthesis of Benzothiazole Derivatives
A common synthetic route involves the reaction of substituted 2-aminobenzothiazoles with various electrophiles. For instance, the synthesis of 3-(7-Chloro-6-fluoro benzo[d]thiazol-2-yl)-2-(4-Chlorophenyl) thiazolidin-4-one is achieved by reacting substituted 2-aminobenzothiazole with aromatic amines, followed by condensation with mercaptoacetic acid.[1] Another example is the synthesis of benzothiazole-2-thiol derivatives, which starts from commercially available amines reacting with 2-chloroacetyl chloride.[4]
In Vitro Anticancer Activity Assay
Human cancer cell lines (e.g., SKRB-3, SW620, A549, HepG2) are used to evaluate the cytotoxic effects of the synthesized compounds. The cells are typically seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). The cell viability is then assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.[4]
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit ovine COX-1 and COX-2 is determined using an in vitro enzyme immunoassay kit. The assay measures the conversion of arachidonic acid to prostaglandins. The inhibitory activity is calculated as the percentage of inhibition, and the IC50 values are determined from the concentration-response curves.[5]
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is measured using a modified Ellman's spectrophotometric method. The assay involves the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine iodide (for BuChE) by the respective enzymes, and the subsequent reaction of the product with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored anion, which is measured spectrophotometrically. The IC50 values are then calculated.[6]
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC of the compounds against bacterial strains such as Staphylococcus aureus is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. The compounds are serially diluted in a 96-well plate containing bacterial suspension in a suitable broth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.[7]
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts and processes related to the study of 2-chlorobenzothiazole analogs.
Caption: A generalized workflow for the synthesis, biological evaluation, and SAR-guided optimization of novel benzothiazole analogs.
Caption: Simplified signaling pathway of prostaglandin synthesis and the mechanism of action for COX-2 selective inhibitors.
Structure-Activity Relationship Insights
Based on the presented data, several key SAR insights can be drawn:
-
Anticancer Activity: For the benzothiazole-2-thiol derivatives, the presence of a pyridinyl-2-amine linked moiety appears to be crucial for potent anticancer activity, as demonstrated by compound 7e .[4] Further substitutions on this and the benzothiazole core are likely to modulate this activity.
-
Anti-inflammatory Activity: In the case of COX inhibitors, the specific substitution pattern on the benzo[d]thiazole ring significantly influences both the potency and selectivity towards COX-2. The data suggests that certain modifications can lead to potent and highly selective COX-2 inhibitors, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[5]
-
Neuroprotective Activity: The exceptional potency of analog 3 against both AChE and BuChE highlights the potential of hybrid molecules combining benzothiazole, thiadiazole, and thiazolidinone scaffolds for the treatment of Alzheimer's disease. The trifluoromethyl substitution on this analog was suggested to be a key contributor to its high activity.[6]
-
Antibacterial Activity: For N,N-disubstituted 2-aminobenzothiazoles, the position of the chloro group on the benzothiazole ring can influence antibacterial activity, with the 5- and 6-chloro positions showing comparable potency. However, the removal of the chloro group leads to a decrease in activity, and the nature of the substituent at the 2-amino position is also critical for maintaining antibacterial efficacy.[7]
Conclusion
The 2-chlorobenzothiazole scaffold is a valuable starting point for the development of a wide range of biologically active compounds. The structure-activity relationship studies summarized in this guide demonstrate that modifications to the benzothiazole core and its substituents can lead to significant changes in pharmacological activity and selectivity. This information provides a rational basis for the future design of more potent and specific therapeutic agents targeting a variety of diseases. Further research focusing on systematic structural modifications and in-depth mechanistic studies will be crucial for the successful translation of these promising compounds into clinical candidates.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer’s agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Performance of 2-Chlorobenzo[d]thiazol-6-ol-Based Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of fluorescent probes is a critical decision in experimental design for researchers in various fields, including cell biology, neuroscience, and drug discovery. Probes built on the 2-Chlorobenzo[d]thiazol-6-ol scaffold have emerged as a versatile class of tools for the detection and imaging of a range of analytes due to their favorable photophysical properties. This guide provides a comparative benchmark of these probes against other relevant alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Comparative Performance of Benzothiazole-Based Probes
The benzothiazole core structure imparts valuable characteristics to fluorescent probes, including high quantum yields and good photostability. The specific functionalization of this core determines the probe's selectivity and sensitivity towards a particular analyte. Below is a summary of the performance of various benzothiazole-based probes designed for different targets, offering a baseline for comparison.
| Probe Name/Target Analyte | Excitation (λex, nm) | Emission (λem, nm) | Detection Limit | Key Advantages | Reference |
| **BT-BO (for H₂O₂) ** | 324 | 604 | 0.93 µM | "Turn-on" fluorescence with Aggregation-Induced Emission (AIE) characteristics, high sensitivity.[1][2] | [1][2] |
| BHM (for Al³⁺) | 390 | 475 (blue-shifted) | - | Ratiometric detection with a significant blue-shift in emission and absorbance.[3] | [3] |
| BT (for Cu²⁺/S²⁻/Zn²⁺) | 320 | Orange to Green | Cu²⁺: 0.301 µM, S²⁻: 0.017 µM, Zn²⁺: 0.535 µM | "On-off-on" response for Cu²⁺/S²⁻ and enhanced fluorescence for Zn²⁺.[4] | [4] |
| BT-AC (for Cysteine) | 335 | 470 | 32.6 nM | 4725-fold fluorescence enhancement with a large Stokes shift (135 nm).[5][6] | [5][6] |
| Alternative: Dihydrorhodamine 123 (for ROS) | ~500 | ~529 | - | Well-established probe, but can be non-specific.[7] | [7] |
| Alternative: DCFH-DA (for general oxidative stress) | ~495 | ~525 | - | Widely used, but reacts with a variety of ROS.[8] | [8] |
Signaling Pathways and Experimental Workflows
The utility of these probes is best understood in the context of their application. The following diagrams illustrate a general experimental workflow for cellular imaging and a conceptual signaling pathway that can be investigated using these probes.
Caption: A typical experimental workflow for utilizing fluorescent probes in cellular imaging.
References
- 1. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Independent verification of the pharmacological properties of 2-Chlorobenzo[d]thiazol-6-ol
A Comparative Guide to the Pharmacological Landscape of Benzothiazoles
An Independent Verification of the Pharmacological Properties of Benzothiazole Derivatives in the Absence of Specific Data for 2-Chlorobenzo[d]thiazol-6-ol
For Researchers, Scientists, and Drug Development Professionals
Published: December 28, 2025
Disclaimer: This guide was initially intended to provide a specific pharmacological comparison of this compound. However, a comprehensive review of publicly available scientific literature revealed a significant lack of specific experimental data for this particular compound. Therefore, this document has been adapted to offer a broader comparative analysis of the well-documented pharmacological properties of the benzothiazole scaffold and its key derivatives. The information presented herein is intended to serve as a valuable resource for researchers by providing insights into the potential activities of novel benzothiazole compounds based on the activities of structurally related molecules.
Introduction to the Benzothiazole Scaffold
Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1] This privileged scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities.[2][3] The versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7]
This guide will provide a comparative overview of these key pharmacological activities, focusing on well-characterized benzothiazole derivatives as illustrative examples. We will present available quantitative data, detail relevant experimental protocols, and visualize key pathways and workflows to provide a comprehensive resource for the scientific community.
Comparative Pharmacological Activities of Benzothiazole Derivatives
The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of their substituents.[1][4] The following sections compare the prominent pharmacological activities observed in this class of compounds.
Anticancer Activity
Benzothiazole derivatives have demonstrated potent anti-proliferative effects against a variety of human cancer cell lines.[8][9] The mechanisms of action are diverse and include the inhibition of crucial enzymes like tyrosine kinases and topoisomerases, as well as the induction of apoptosis.[4][10]
One notable example is GW-610 (2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole) , which exhibits potent and selective anticancer activity against lung, colon, and breast cancer cell lines.[11] Its mechanism involves bioactivation by cytochrome P450 enzymes, leading to the formation of DNA adducts in sensitive cancer cells.[11] Derivatives of 6-chloro-1,3-benzothiazole-2-thiol have also shown significant cytotoxic activity, with the chloro-substituent often enhancing this effect.[12]
Table 1: Comparative Anticancer Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric | Value | Reference(s) |
| GW-610 | Lung, Colon, Breast | GI50 | < 0.1 nM | [11] |
| Dichlorophenyl-containing chlorobenzothiazole derivative | Various (9 lines) | GI50 | 71.8 nM - 1.60 µM | [12] |
| Compound 7e (pyridinyl-2-amine linked benzothiazole-2-thiol) | SKRB-3 (Breast) | IC50 | 1.2 nM | [13] |
| Compound 7e | SW620 (Colon) | IC50 | 4.3 nM | [13] |
| Compound 7e | A549 (Lung) | IC50 | 44 nM | [13] |
| Compound 7e | HepG2 (Liver) | IC50 | 48 nM | [13] |
| Compound 4a (benzothiazole-thiazolidine derivative) | C6 (Glioma) | IC50 | 0.03 mM | [9] |
| Compound 4d (benzothiazole-thiazolidine derivative) | C6 (Glioma) | IC50 | 0.03 mM | [9] |
Antimicrobial Activity
The benzothiazole scaffold is a key component in many compounds with significant antibacterial and antifungal properties.[5][14] Their mechanism of action can involve the inhibition of essential microbial enzymes.[5] For instance, certain benzothiazole derivatives have been shown to target the DHPS enzyme in bacteria.[5]
Table 2: Comparative Antimicrobial Activity of Selected Benzothiazole Derivatives
| Compound/Derivative Class | Microorganism(s) | Activity Metric | Value (µg/mL) | Reference(s) |
| Benzothiazole clubbed isatin derivative (41c) | E. coli | MIC | 3.1 | [15] |
| Benzothiazole clubbed isatin derivative (41c) | P. aeruginosa | MIC | 6.2 | [15] |
| Amino-benzothiazole Schiff base analogue (46a, 46b) | E. coli, P. aeruginosa | MIC | 15.62 | [15] |
| Benzothiazole derivative 133 | S. aureus, E. coli | MIC | 78.125 | [15] |
| 2-amino-substituted-benzothiazole derivatives | Fungi | MIC | 0.31 - 0.63 | [2] |
Neuroprotective Activity
Certain benzothiazole derivatives exhibit neuroprotective effects, making them promising candidates for the treatment of neurodegenerative diseases.[7][16] The most well-known example is Riluzole , which is used in the treatment of amyotrophic lateral sclerosis (ALS).[17][18][19] Its mechanism of action is complex, involving the modulation of glutamatergic neurotransmission through the inhibition of glutamate release and the blockade of postsynaptic glutamate receptors.[17][20][21][22]
Table 3: Neuroprotective Activity of Selected Benzothiazole Derivatives
| Compound | Primary Mechanism | Therapeutic Indication | Key Effects | Reference(s) |
| Riluzole | Glutamate modulator | Amyotrophic Lateral Sclerosis (ALS) | Inhibits glutamate release, blocks NMDA receptors | [17][20][21][22] |
| Benzothiazole derivatives (4a, 4d, 4f, 4h, 4k, 4m) | MAO-B inhibition, Beta-amyloid plaque inhibition | Alzheimer's Disease (potential) | Potent MAO-B inhibition and reduction of beta-amyloid plaques | [16] |
Anti-inflammatory Activity
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties.[6][23] The proposed mechanisms include the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 4: Comparative Anti-inflammatory Activity of a Selected Benzothiazole Derivative
| Compound | In Vivo Model | Inhibition of Edema (%) | Time Point | Reference(s) |
| Compound 17c | Carrageenan-induced rat paw edema | 72 | 1h | [23] |
| 76 | 2h | [23] | ||
| 80 | 3h | [23] |
Experimental Protocols
To ensure the independent verification and comparison of pharmacological properties, standardized experimental protocols are essential. Below are detailed methodologies for key assays relevant to the activities discussed.
In Vitro Anticancer Drug Screening
Objective: To determine the cytotoxic effects of a compound on a panel of human cancer cell lines.
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Culture: Culture human cancer cell lines (e.g., A549, HepG2, MCF-7) in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
Method: Broth Microdilution
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[24]
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium.[25]
-
Inoculation: Inoculate each well with the prepared microbial suspension.[24] Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).[25]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[26]
Visualizing Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological signaling pathways.
References
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. tandfonline.com [tandfonline.com]
- 3. Benzothiazole derivatives: Significance and symbolism [wisdomlib.org]
- 4. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. jocpr.com [jocpr.com]
- 7. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jchr.org [jchr.org]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]
- 17. The pharmacology and mechanism of action of riluzole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Riluzole - Wikipedia [en.wikipedia.org]
- 19. "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. [digitalcommons.gaacademy.org]
- 20. neurology.org [neurology.org]
- 21. What is the mechanism of Riluzole? [synapse.patsnap.com]
- 22. neurology.org [neurology.org]
- 23. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. woah.org [woah.org]
- 26. mdpi.com [mdpi.com]
Evaluating the Selectivity of Benzothiazole Derivatives Against Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of Benzothiazole Derivatives
The antitumor activity of benzothiazole derivatives is frequently evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. A lower IC50 value indicates higher potency. The selectivity of a compound is often assessed by comparing its cytotoxicity towards cancer cells versus normal, non-malignant cells. The following table summarizes the IC50 values for several benzothiazole derivatives, offering a glimpse into their potency and selectivity.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| Thiourea Derivatives | Morpholine based thiourea bromobenzothiazole | MCF-7 (Breast) | 18.10 | - | - | [1][2] |
| HeLa (Cervical) | 38.85 | - | - | [1][2] | ||
| Thiophene based Derivatives | Diamidino-substituted thiophene based BTA | MiaPaCa-2 (Pancreatic) | Strong Antiproliferative Effect | Normal Human Fibroblasts | Low Cytotoxic Effect | [1][2] |
| MCF-7 (Breast) | Strong Antiproliferative Effect | Normal Human Fibroblasts | Low Cytotoxic Effect | [1][2] | ||
| Naphthalimide Derivatives | Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | - | - | [1][2] |
| A549 (Lung) | 3.89 ± 0.3 | - | - | [1][2] | ||
| MCF-7 (Breast) | 5.08 ± 0.3 | - | - | [1][2] | ||
| 2-Phenylbenzothiazole Derivatives | Compound 4d | AsPC-1 (Pancreatic) | 7.66 | HFF-1 (Fibroblast) | 9.23 | [3] |
| BxPC-3 (Pancreatic) | 3.99 | [3] | ||||
| Capan-2 (Pancreatic) | 8.97 | [3] | ||||
| PTJ64i (Paraganglioma) | 6.79 | [3] | ||||
| PTJ86i (Paraganglioma) | 12.39 | [3] | ||||
| Compound 4l | AsPC-1 (Pancreatic) | 14.78 | HFF-1 (Fibroblast) | 67.07 | [3] | |
| BxPC-3 (Pancreatic) | 13.67 | [3] | ||||
| Capan-2 (Pancreatic) | 33.76 | [3] | ||||
| PTJ64i (Paraganglioma) | 10.13 | [3] | ||||
| PTJ86i (Paraganglioma) | 19.88 | [3] |
Experimental Protocols
The determination of the cytotoxic activity of the benzothiazole derivatives listed above typically involves the following experimental methodologies.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29, MiaPaCa-2, AsPC-1, BxPC-3, Capan-2) and non-cancerous human cell lines (e.g., normal human fibroblasts, HFF-1) are obtained from certified cell banks.
-
Culture Medium: Cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000 to 10,000 cells per well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The benzothiazole derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. These stock solutions are then serially diluted with culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the test compounds at various concentrations is added to the respective wells. Control wells receive medium with DMSO at the same final concentration used for the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, under standard culture conditions.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as DMSO or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength of around 630 nm is often used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]
Signaling Pathways and Experimental Workflows
Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.
Experimental Workflow for Evaluating Cytotoxicity
Caption: A typical workflow for assessing the cytotoxicity of benzothiazole derivatives.
Key Signaling Pathways Modulated by Benzothiazole Derivatives
Studies have indicated that benzothiazole derivatives can interfere with key signaling pathways that are often dysregulated in cancer.[5]
The Epidermal Growth Factor Receptor (EGFR) pathway plays a crucial role in cell proliferation and survival. Its overactivation is common in many cancers.
Caption: Inhibition of the EGFR signaling pathway by benzothiazole derivatives.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and it is frequently hyperactivated in cancer.
Caption: Benzothiazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cytokine signaling and plays a role in cancer cell proliferation, survival, and inflammation.
Caption: Inhibition of the JAK/STAT signaling cascade by benzothiazole derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. ricerca.unich.it [ricerca.unich.it]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Chlorobenzo[d]thiazol-6-ol: A Procedural Guide
For immediate reference, treat 2-Chlorobenzo[d]thiazol-6-ol as a hazardous chemical. All disposal procedures should be conducted in accordance with local, state, and federal regulations. This guide is predicated on safety data for structurally similar compounds due to the absence of a specific Safety Data Sheet (SDS) for this compound.
Proper management and disposal of this compound are critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound, and its close chemical relatives, are classified as hazardous. Therefore, disposal requires adherence to stringent protocols for hazardous waste.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this substance should occur within a certified chemical fume hood to mitigate the risk of inhalation.[1][2] An emergency eyewash station and safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes the known data for closely related benzothiazole compounds, which should be considered as indicative of the potential hazards of this compound.
| Property | 2-Chlorobenzothiazole | 2-Amino-6-chlorobenzothiazole | 6-Hydroxybenzothiazole-2-carbonitrile |
| Molecular Formula | C₇H₄ClNS | C₇H₅ClN₂S | C₈H₄N₂OS |
| Appearance | Amber Liquid | Off-white to beige solid | Solid |
| Acute Toxicity (Oral) | Toxic if swallowed[3] | Harmful if swallowed[2][4] | Harmful if swallowed |
| Eye Irritation | Causes serious eye irritation[3] | Data not available | Causes serious eye irritation |
| Skin Contact | Toxic in contact with skin[3] | May cause irritation | Data not available |
| Inhalation | Harmful if inhaled[3] | May cause irritation | Data not available |
| Aquatic Hazard | Harmful to aquatic life[3] | Data not available | Data not available |
Spill & Leak Containment Protocol
In the event of a spill, the following step-by-step procedure should be initiated immediately:
-
Evacuate and Ventilate : Non-essential personnel should evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Containment : For liquid spills, use an inert absorbent material such as sand, silica gel, or a universal binder to contain the substance.[5] For solid spills, carefully sweep up the material to avoid dust formation.[2][6]
-
Collection : Collect the absorbed or swept material and place it into a suitable, clearly labeled, and closed container for hazardous waste disposal.[1][5]
-
Decontamination : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Personal Protective Equipment : Contaminated clothing and PPE should be removed carefully and disposed of as hazardous waste.[2]
Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is that it must not enter the environment.[1] Sewer and trash disposal are strictly prohibited.
-
Waste Segregation : Collect all waste containing this compound, including contaminated materials and rinsates, in a dedicated and compatible hazardous waste container. The container must be kept tightly closed except when adding waste.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Professional Disposal : The final disposal of this compound must be conducted through a licensed chemical waste disposal company.[1][2][4][5][7] The most common and recommended method for this type of chlorinated organic compound is controlled incineration at a licensed facility.[1]
-
Container Decontamination : Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste.[8] Only after this procedure can the container be considered for recycling or disposal as non-hazardous waste.[1]
Visual Aid for Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 2-Chlorobenzo[d]thiazol-6-ol
Essential Safety and Handling Guide for 2-Chlorobenzo[d]thiazol-6-ol
This guide provides critical safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with this compound. The information is compiled to ensure safe laboratory practices and mitigate potential hazards associated with this compound.
Hazard Assessment: this compound is a hazardous substance that requires careful handling. It is classified as toxic if swallowed or in contact with skin, causes serious eye irritation, and is harmful if inhaled. Additionally, it poses a threat to aquatic life.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory when handling this compound. The following table summarizes the recommended PPE.
| Operation | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Skin and Body Protection |
| Weighing and Aliquoting (Solid/Liquid) | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Safety glasses with side shields or chemical splash goggles | Required when vapors/aerosols are generated | Lab coat or other protective clothing |
| Solution Preparation and Handling | Chemical Fume Hood | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Chemical splash goggles and/or face shield | Required when vapors/aerosols are generated | Lab coat or other protective clothing |
Physical and Chemical Properties
| Property | Value |
| Melting Point/Range | 2 °C (36 °F) |
| Boiling Point/Boiling Range | 231 °C (448 °F) |
| Density | 1.238 g/cm³ at 25 °C (77 °F) |
| Partition Coefficient: n-octanol/water | log Pow: 2.01 (Bioaccumulation is not expected) |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
When weighing, use a ventilated balance enclosure or perform the task in a fume hood to minimize inhalation exposure.
-
Use dedicated spatulas and other tools to prevent cross-contamination.
2. Dissolution and Reaction:
-
Work under a fume hood.
-
Slowly and carefully add the compound to the solvent to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Maintain constant vigilance over the reaction.
3. Work-up and Purification:
-
All work-up and purification steps (e.g., extractions, chromatography) must be performed within a chemical fume hood.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing stops, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with water/shower. Call a physician immediately. |
| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist. |
| Ingestion | Give water to drink (two glasses at most). Seek medical advice immediately. |
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE for spill cleanup.
-
Cover drains to prevent environmental release.
-
Absorb the spill with an inert, liquid-absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material and place it in a sealed, suitable container for disposal.
-
Clean the affected area thoroughly.
Storage and Disposal Plan
Storage:
-
Store in a tightly closed container.
-
Keep in a well-ventilated place.
-
Store in a locked-up area or an area accessible only to qualified or authorized personnel.
Disposal:
-
Dispose of the chemical and its container at an approved waste disposal plant.
-
Do not let the product enter drains.
-
Follow all federal, state, and local regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
